Rediocide C
描述
属性
IUPAC Name |
[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/b17-11-,18-12+/t24-,25-,26+,28+,30-,31+,32+,34-,35-,36-,37-,38+,40+,41+,42-,43+,44-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIWBBJUVBDSOV-JTMXNZPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@]34[C@@H]([C@H]5[C@@]6([C@@H]([C@@H]3[C@H]7[C@](O7)([C@H]([C@@]2([C@H]1OC(=O)/C=C/C=C\[C@H]([C@H]8CC[C@@H]([C@@H]8C)C[C@@]6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)O[C@](O5)(O4)C1=CC=CC=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Mechanisms of Action of Rediocide A: A Technical Whitepaper
For Immediate Release
Shanghai, China – November 18, 2025 – Rediocide A, a daphnane diterpenoid originally isolated from the plant Trigonostemon reidioides, has demonstrated significant biological activity, positioning it as a compound of interest for further investigation in drug development. This document provides an in-depth technical overview of the known mechanisms of action of Rediocide A, intended for researchers, scientists, and professionals in the field of drug discovery and development.
Executive Summary
Rediocide A exhibits a dual mechanism of action, impacting cellular signaling through two distinct pathways. Firstly, it induces G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C (PKC). Secondly, and of significant interest in immuno-oncology, Rediocide A enhances the tumoricidal activity of Natural Killer (NK) cells by downregulating the immune checkpoint molecule CD155 on cancer cells. This whitepaper will detail these mechanisms, present the supporting quantitative data, outline the experimental protocols used in these discoveries, and provide visual representations of the involved signaling pathways and experimental workflows.
Mechanism of Action 1: GPCR Desensitization via PKC Activation
Initial investigations into the biological activity of Rediocide A identified it as a potent inhibitor of calcium mobilization mediated by the Methuselah (Mth) receptor, a G-protein-coupled receptor in Drosophila[1]. However, further studies revealed that its inhibitory effects were not specific to the Mth receptor, suggesting a more generalized mechanism of action[1]. It was subsequently determined that Rediocide A induces GPCR desensitization and internalization. This process is mediated by the activation of conventional protein kinase C (PKC)[1].
Signaling Pathway: Rediocide A-Induced GPCR Desensitization
References
Rediocide A: A Technical Guide to its Natural Source and Extraction for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rediocide A, a potent daphnane diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in cancer immunotherapy. This technical guide provides an in-depth overview of the natural sourcing and extraction methodologies for Rediocide A, tailored for researchers and professionals in drug development. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a foundational resource for the efficient isolation and purification of Rediocide A for further preclinical and clinical investigation.
Natural Source of Rediocide A
The primary and currently known natural source of Rediocide A is the roots of the plant species Trigonostemon reidioides Craib, belonging to the Euphorbiaceae family.[1][2] This plant is found in Thailand and has been used in traditional Thai medicine.[3]
Extraction of Rediocide A from Trigonostemon reidioides Roots
The extraction of Rediocide A from the roots of Trigonostemon reidioides is a multi-step process involving initial solvent extraction followed by purification. Two primary methods have been documented, one yielding a crude extract and the other detailing the isolation of pure Rediocide A.
Quantitative Data on Extraction Methods
The following table summarizes the quantitative data from two distinct extraction protocols for obtaining Rediocide A from Trigonostemon reidioides roots.
| Parameter | Method 1: Ethanolic Extraction | Method 2: Methanolic Extraction & Partitioning |
| Starting Material | Dried and ground roots of T. reidioides | Dried and ground roots of T. reidioides |
| Extraction Solvent | Absolute Ethanol | Methanol |
| Extraction Conditions | Heated at 60°C on a water bath for 1 hour (repeated twice) | Not specified |
| Initial Product | Crude ethanolic extract | Methanolic extract |
| Partitioning Solvent | Not applicable | Methylene Chloride |
| Final Product | Crude Extract | Purified Rediocide A |
| Yield | 2.46% (Crude Extract)[3] | 0.75% (of the crude extract)[4] |
Detailed Experimental Protocols
-
Preparation of Plant Material: The dried roots of Trigonostemon reidioides (200 g) are ground and passed through a No. 40 sieve.
-
Extraction: The powdered root material is mixed with absolute ethanol (1 L) and heated at 60°C on a water bath for 1 hour.
-
Repeated Extraction: The solid residue (marc) is extracted twice more with fresh absolute ethanol under the same conditions.
-
Solvent Evaporation: The filtrates from all three extractions are combined and the solvent is removed by evaporation using a rotary evaporator to yield the crude ethanolic extract.
-
Initial Methanolic Extraction: An initial extraction of the roots of T. reidioides is performed using methanol.
-
Solvent Partitioning: The resulting methanolic extract is partitioned with methylene chloride.
-
Gel Permeation Chromatography: The methylene chloride partition is subjected to gel permeation chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
Silica Gel and Reverse Phase HPLC: The fractions containing Rediocide A are further purified using a combination of silica gel chromatography and reverse-phase high-performance liquid chromatography (HPLC).
-
Crystallization: The purified Rediocide A is crystallized from 2-propanol.
Signaling Pathway of Rediocide A in Cancer Immunotherapy
Rediocide A has been shown to enhance the tumor-killing activity of Natural Killer (NK) cells by modulating the TIGIT/CD155 immune checkpoint pathway.[5][6][7] Specifically, Rediocide A downregulates the expression of CD155 (also known as the poliovirus receptor, PVR) on the surface of tumor cells.[5][6][7]
CD155 on tumor cells interacts with the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on NK cells.[8][9][10] This interaction triggers an inhibitory signal within the NK cell, suppressing its cytotoxic function. The TIGIT/CD155 signaling cascade has been shown to inhibit the PI3K-Akt-mTOR pathway in NK cells, leading to reduced cytotoxicity and IFN-γ production.[8]
By downregulating CD155 expression on tumor cells, Rediocide A effectively blocks this inhibitory signal, thereby "unleashing" the NK cells to recognize and eliminate cancerous cells.[5][6]
Mandatory Visualizations
Experimental Workflow for Rediocide A Purification
Caption: Workflow for the purification of Rediocide A.
Signaling Pathway of Rediocide A in NK Cell-Mediated Tumor Lysis
Caption: Rediocide A's mechanism in enhancing NK cell activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Rediocide A | C44H58O13 | CID 44575544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. nybg.org [nybg.org]
- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of TIGIT on NK cells improves their cytotoxicity and HIV reservoir eradication potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. jitc.bmj.com [jitc.bmj.com]
Rediocide A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Rediocide A, a daphnane ester natural product with significant biological activities. This document details its chemical structure, physicochemical properties, and its dual roles as an insecticide and a potential immunotherapeutic agent. Experimental methodologies from key studies are described, and relevant signaling pathways are visualized.
Chemical Structure and Physicochemical Properties
Rediocide A is a complex diterpenoid isolated from the roots of Trigonostemon reidioides.[1] Its intricate structure is characterized by a polycyclic daphnane core.
Chemical Structure
The two-dimensional chemical structure of Rediocide A is presented below.
Caption: Figure 1. Simplified 2D representation of Rediocide A's core structure.
Physicochemical Properties
A summary of the known physicochemical properties of Rediocide A is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C44H58O13 | PubChem[2] |
| Molar Mass | 794.9 g/mol | PubChem[2] |
| IUPAC Name | [(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.1¹⁹,²².0¹,⁸.0²,²⁶.0³,⁵.0⁷,¹¹.0²⁵,³⁰]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate | PubChem[2] |
| CAS Number | 280565-85-7 | PubChem[2] |
| Melting Point | 206.53 °C | Biosynth[3] |
| Boiling Point | 449.94 °C | Biosynth[3] |
| Computed XLogP3 | 3.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 5 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 13 | PubChem[2] |
| Rotatable Bond Count | 8 | PubChem[2] |
Biological Activities and Mechanism of Action
Rediocide A exhibits two distinct and significant biological activities: insecticidal effects through the modulation of G-protein-coupled receptors and potential anticancer activity by overcoming tumor immune resistance.
Insecticidal Activity: GPCR Desensitization
Rediocide A functions as a potent insecticide by inducing the desensitization of G-protein-coupled receptors (GPCRs).[1] This activity is not due to direct receptor antagonism but rather a more general mechanism involving the activation of conventional protein kinase C (PKC).[1]
Caption: Figure 2. Rediocide A signaling pathway for GPCR desensitization.
Anticancer Activity: Overcoming Tumor Immuno-resistance
Rediocide A has emerged as a promising agent in cancer immunotherapy. It enhances the tumor-killing activity of Natural Killer (NK) cells by overcoming the immuno-resistance of non-small cell lung cancer (NSCLC) cells.[4][5] This is achieved through the downregulation of the immune checkpoint protein CD155 on tumor cells, thereby inhibiting the TIGIT/CD155 signaling pathway.[4][5]
| Parameter | Cell Line | Treatment | Fold Increase vs. Control |
| NK cell-mediated lysis | A549 | 100 nM Red-A | 3.58 |
| NK cell-mediated lysis | H1299 | 100 nM Red-A | 1.26 |
| Granzyme B level | A549 | 100 nM Red-A | 1.48 |
| Granzyme B level | H1299 | 100 nM Red-A | 1.53 |
| IFN-γ level | A549 | 100 nM Red-A | 3.23 |
| IFN-γ level | H1299 | 100 nM Red-A | 6.77 |
Data sourced from references[4][5].
Caption: Figure 3. Rediocide A disrupts the TIGIT/CD155 immune checkpoint.
Experimental Protocols
The following sections outline the general methodologies employed in the key studies investigating the biological activities of Rediocide A.
GPCR Desensitization Assay
The study investigating the insecticidal properties of Rediocide A likely employed a calcium mobilization assay to screen for antagonists of the Methuselah (Mth) GPCR.[1]
Caption: Figure 4. Workflow for identifying Rediocide A's effect on GPCRs.
A typical calcium mobilization assay would involve cells expressing the target GPCR loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation, intracellular calcium levels rise, leading to an increase in fluorescence, which can be measured. The inhibitory effect of compounds like Rediocide A would be quantified by a reduction in this fluorescence signal.
NK Cell-Mediated Cytotoxicity Assays
The investigation into Rediocide A's anticancer properties utilized several assays to determine its effect on NK cell function.[4][5]
-
Cell Culture: Human NSCLC cell lines (A549 and H1299) and NK cells were co-cultured.[4]
-
Treatment: Cells were treated with Rediocide A (10 or 100 nM) or a vehicle control (0.1% DMSO) for 24 hours.[4]
-
Cytotoxicity Detection: NK cell-mediated cytotoxicity was assessed using a biophotonic cytotoxicity assay and an impedance-based assay.[5]
-
Flow Cytometry: Degranulation (CD107a expression), granzyme B levels, and NK cell-tumor cell conjugate formation were analyzed by flow cytometry.[5]
-
ELISA: The production of Interferon-γ (IFN-γ) was quantified using an enzyme-linked immunosorbent assay (ELISA).[5]
-
Ligand Profiling: The expression of ligands, such as CD155, on tumor cells was detected by flow cytometry.[4]
Synthesis
Rediocide A is a natural product isolated from the roots of Trigonostemon reidioides.[1] Information regarding its total chemical synthesis is not widely available in the reviewed literature, suggesting that it is primarily obtained through extraction from its natural source.
Conclusion
Rediocide A is a structurally complex natural product with compelling biological activities. Its ability to modulate GPCR signaling through PKC activation underscores its insecticidal properties. Furthermore, its capacity to enhance NK cell-mediated tumor killing by downregulating the CD155 immune checkpoint highlights its potential as a novel immunotherapeutic agent. Further research into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
Rediocide A from Trigonostemon reidioides: A Technical Guide to its Isolation, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rediocide A, a complex daphnane diterpenoid isolated from the roots of the Thai medicinal plant Trigonostemon reidioides, has emerged as a molecule of significant interest due to its potent and diverse biological activities. Initially recognized for its powerful insecticidal properties, recent research has unveiled its potential in cancer immunotherapy and its influence on cellular signaling pathways. This technical guide provides a comprehensive overview of Rediocide A, detailing its isolation, summarizing its bioactivity with quantitative data, and elucidating its known mechanisms of action through detailed experimental protocols and signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this promising natural product.
Introduction
Trigonostemon reidioides (Kurz) Craib, a member of the Euphorbiaceae family, has a history of use in traditional Thai medicine.[1] Phytochemical investigations of this plant have led to the isolation of a series of unique daphnane diterpenoids, with Rediocide A being a prominent and extensively studied constituent.[2][3] Structurally, Rediocide A is a highly modified daphnane diterpenoid featuring a macrocyclic lactone.[2] Its biological activities are multifaceted, ranging from potent insecticidal effects to modulation of the immune system and induction of G-protein-coupled receptor (GPCR) desensitization.[3][4][5] This guide will delve into the technical aspects of working with Rediocide A, providing the necessary data and protocols to facilitate further research and development.
Isolation and Characterization of Rediocide A
The isolation of Rediocide A from the roots of Trigonostemon reidioides is a multi-step process involving extraction, partitioning, and chromatographic separation. While specific yields can vary depending on the plant material and extraction efficiency, a general protocol has been established.
Experimental Protocol: Isolation of Rediocide A
This protocol is a synthesized methodology based on established procedures for the isolation of daphnane diterpenoids from Trigonostemon species.
1. Plant Material Preparation:
-
Air-dry the roots of Trigonostemon reidioides at room temperature.
-
Grind the dried roots into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered root material with methanol (MeOH) at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.
-
Repeat the extraction process multiple times (typically 3x) to ensure exhaustive extraction of the secondary metabolites.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
3. Solvent Partitioning:
-
Suspend the crude methanol extract in water and perform a liquid-liquid partition with a nonpolar solvent such as methylene chloride (CH₂Cl₂) or ethyl acetate (EtOAc).
-
Separate the organic layer, which will contain the less polar diterpenoids, including Rediocide A.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield a partitioned extract.
4. Chromatographic Purification:
-
Gel Permeation Chromatography: Subject the partitioned extract to gel permeation chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their size.[2]
-
Silica Gel Column Chromatography: Further fractionate the resulting fractions using silica gel column chromatography with a gradient solvent system of increasing polarity, typically starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.
-
High-Performance Liquid Chromatography (HPLC): Perform final purification of the fractions containing Rediocide A using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water.
5. Characterization:
-
Confirm the identity and purity of the isolated Rediocide A using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (ESI-MS, HR-MS).
Biological Activities of Rediocide A
Rediocide A exhibits a range of biological activities, with quantitative data available for its insecticidal and immunomodulatory effects.
Insecticidal Activity
Rediocide A and its analogs have demonstrated potent insecticidal activity, particularly against fleas (Ctenocephalides felis) and mosquito larvae (Aedes aegypti).[2][3]
| Compound | Target Organism | Bioassay | Activity (LD90) | Reference |
| Rediocide A | Ctenocephalides felis | Artificial Membrane Feeding | 0.25 ppm | [6] |
| Rediocide A | Aedes aegypti (larvae) | In vitro assay | 1 ppm | [2] |
| Rediocides B-E | Ctenocephalides felis | Artificial Membrane Feeding | 0.25 - 0.5 ppm | [3] |
Immunomodulatory Activity
Rediocide A has been shown to enhance the anti-tumor activity of Natural Killer (NK) cells by overcoming tumor immuno-resistance.[4][5][7]
| Parameter | Cell Line(s) | Treatment Concentration | Result | Reference |
| NK Cell-Mediated Lysis | A549 | 100 nM | 3.58-fold increase (21.86% vs. 78.27%) | [5][7] |
| NK Cell-Mediated Lysis | H1299 | 100 nM | 1.26-fold increase (59.18% vs. 74.78%) | [5][7] |
| Granzyme B Level | A549 | 100 nM | 48.01% increase | [5][7] |
| Granzyme B Level | H1299 | 100 nM | 53.26% increase | [5][7] |
| IFN-γ Production | A549 | 100 nM | 3.23-fold increase | [5][7] |
| IFN-γ Production | H1299 | 100 nM | 6.77-fold increase | [5][7] |
| CD155 Expression Downregulation | A549 | 100 nM | 14.41% decrease | [5][7] |
| CD155 Expression Downregulation | H1299 | 100 nM | 11.66% decrease | [5][7] |
Cytotoxic Activity
Rediocide A and its congeners have been reported to exhibit cytotoxic activity against various cancer cell lines.[8] However, specific IC50 values for Rediocide A against a broad panel of human cancer cell lines are not widely available in the current literature. Rediocide G, a related compound isolated from the same plant, has been shown to be cytotoxic to several cancer cell lines.[8]
Mechanisms of Action
Rediocide A exerts its biological effects through distinct molecular mechanisms, including the modulation of GPCR signaling and the enhancement of anti-tumor immunity.
GPCR Desensitization via Protein Kinase C Activation
Rediocide A has been found to induce the desensitization of G-protein-coupled receptors (GPCRs). This effect is not due to direct receptor antagonism but rather through the activation of conventional protein kinase C (PKC).
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) expressing the GPCR of interest (e.g., Methuselah receptor).
-
Transfect the cells with a calcium-sensitive reporter gene (e.g., aequorin) to monitor intracellular calcium mobilization.
2. Calcium Mobilization Assay:
-
Pre-incubate the transfected cells with varying concentrations of Rediocide A or a vehicle control.
-
Stimulate the cells with a known agonist for the target GPCR.
-
Measure the resulting calcium mobilization using a luminometer. A potentiation of the signal followed by a rapid decline would indicate desensitization.
3. PKC Inhibition Assay:
-
To confirm the role of PKC, pre-incubate the cells with a specific PKC inhibitor before adding Rediocide A.
-
Perform the calcium mobilization assay as described above. The absence of desensitization in the presence of the PKC inhibitor would confirm the mechanism.
Caption: Rediocide A-induced GPCR desensitization pathway.
Overcoming Tumor Immuno-resistance via CD155 Downregulation
Rediocide A enhances the ability of NK cells to kill tumor cells by downregulating the expression of CD155 (also known as the poliovirus receptor) on the surface of cancer cells. CD155 is a ligand for the inhibitory receptor TIGIT and the activating receptor CD226 on NK cells. By reducing CD155 expression, Rediocide A is thought to relieve the TIGIT-mediated inhibition of NK cell activity.
1. Cell Culture:
-
Culture human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H1299) and human NK cells.
2. Co-culture and Treatment:
-
Co-culture the NK cells with the cancer cells at a specific effector-to-target (E:T) ratio.
-
Treat the co-culture with Rediocide A (e.g., 10 or 100 nM) or a vehicle control for a defined period (e.g., 24 hours).
3. Cytotoxicity Assay:
-
Measure NK cell-mediated cytotoxicity using a biophotonic cytotoxicity assay (if target cells express luciferase) or an impedance-based assay.
4. Flow Cytometry Analysis:
-
Assess the expression of CD155 on the surface of the cancer cells by flow cytometry using a fluorescently labeled anti-CD155 antibody.
-
Measure NK cell degranulation by staining for CD107a.
-
Quantify the intracellular levels of granzyme B and interferon-gamma (IFN-γ) in the NK cells.
Caption: Rediocide A enhances NK cell activity via CD155 downregulation.
Overall Experimental Workflow
The discovery and characterization of bioactive natural products like Rediocide A follow a systematic workflow, from the initial plant collection to the final elucidation of its mechanism of action.
Caption: General workflow for the study of Rediocide A.
Conclusion
Rediocide A, a daphnane diterpenoid from Trigonostemon reidioides, stands out as a natural product with significant therapeutic potential. Its potent insecticidal activity, coupled with its ability to enhance anti-tumor immunity and modulate cellular signaling, makes it a compelling candidate for further investigation in both agricultural and pharmaceutical applications. This technical guide has provided a consolidated resource of the current knowledge on Rediocide A, including detailed protocols and data summaries, to aid researchers in their exploration of this fascinating molecule. Further studies are warranted to fully elucidate its cytotoxic profile against a wider range of cancer cell lines and to further detail the downstream signaling cascades of its known mechanisms of action.
References
- 1. thaiscience.info [thaiscience.info]
- 2. nybg.org [nybg.org]
- 3. Rediocides B-E, potent insecticides from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Studies of Rediocide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide A, a daphnane ester isolated from the roots of Trigonostemon reidioides, is a natural compound that has demonstrated significant biological activity in preliminary in-vitro studies.[1] Initially identified for its insecticidal properties, recent research has unveiled its potential in two distinct and compelling therapeutic areas: immuno-oncology and the modulation of G-protein coupled receptor (GPCR) signaling. This technical guide provides a comprehensive overview of the foundational in-vitro research on Rediocide A, presenting key quantitative data, detailed experimental methodologies, and visual representations of the elucidated signaling pathways and experimental workflows.
Immuno-Oncology Applications: Overcoming Tumor Immuno-Resistance
Rediocide A has emerged as a promising agent in cancer immunotherapy by enhancing the tumor-killing activity of Natural Killer (NK) cells.[1][2][3] The primary mechanism identified is its ability to overcome the immuno-resistance of non-small cell lung cancer (NSCLC) cells by downregulating the expression of CD155, an immune checkpoint protein.[1][2][3]
Quantitative Data Summary
The effects of Rediocide A on NK cell-mediated cytotoxicity against NSCLC cell lines are summarized below.
| Cell Line | Rediocide A Concentration | Parameter Measured | Result | Fold Change/Percent Increase |
| A549 | 100 nM | NK cell-mediated lysis | Increased from 21.86% to 78.27% | 3.58-fold increase[1][2][3] |
| H1299 | 100 nM | NK cell-mediated lysis | Increased from 59.18% to 74.78% | 1.26-fold increase[1][2][3] |
| A549 | 100 nM | Granzyme B level in tumor cells | Increased | 48.01% increase[1][2][3] |
| H1299 | 100 nM | Granzyme B level in tumor cells | Increased | 53.26% increase[1][2][3] |
| A549 | 100 nM | IFN-γ production | Increased | 3.23-fold increase[1][2][3] |
| H1299 | 100 nM | IFN-γ production | Increased | 6.77-fold increase[1][2][3] |
| A549 | 100 nM | CD155 expression | Decreased | 14.41% decrease[1][2][3] |
| H1299 | 100 nM | CD155 expression | Decreased | 11.66% decrease[1][2][3] |
Experimental Protocols
-
Cell Lines: A549 and H1299 (human non-small cell lung cancer cell lines) and primary human Natural Killer (NK) cells.
-
Reagents: Rediocide A (10 nM and 100 nM), 0.1% Dimethyl sulfoxide (DMSO) as a vehicle control.
-
Culture Conditions: Cells are co-cultured for 24 hours.
Biophotonic Cytotoxicity Assay
-
Target Cell Preparation: Target tumor cells (A549 or H1299) are stably or transiently transfected with a luciferase reporter gene (e.g., fLuc:Zeo).
-
Co-culture: Transfected target cells are co-incubated with NK cells at various effector-to-target (E:T) ratios in the presence of Rediocide A or vehicle control.
-
Luminescence Measurement: At the end of the incubation period, a luciferin substrate is added. The bioluminescent signal, which is proportional to the number of viable target cells, is measured using a luminometer.
-
Data Analysis: The percentage of specific lysis is calculated by comparing the luminescence of wells with effector cells to the luminescence of wells with target cells alone.
Impedance-Based Cytotoxicity Assay
-
Plate Preparation: Adherent target tumor cells are seeded in a 96-well E-plate containing microelectrodes.
-
Cell Adhesion and Proliferation: The impedance of electron flow across the microelectrodes, which correlates with the number of adherent cells, is monitored in real-time.
-
Treatment: Once a stable baseline impedance is established, NK cells and Rediocide A or vehicle control are added to the wells.
-
Real-Time Monitoring: The impedance is continuously measured. A decrease in impedance indicates target cell detachment and death.
-
Data Analysis: The cell index, a measure of impedance, is normalized to the time of treatment addition. The percentage of cell lysis is calculated by comparing the cell index of treated wells to control wells.
NK Cell Degranulation Assay (CD107a Expression)
-
Co-culture: NK cells are co-cultured with target tumor cells in the presence of Rediocide A or vehicle control. An anti-CD107a antibody is added at the beginning of the co-culture.
-
Inhibition of Re-internalization: A protein transport inhibitor (e.g., Monensin) is added after one hour of incubation to prevent the re-internalization of CD107a.
-
Staining: After a total incubation of 4-6 hours, cells are stained with antibodies against NK cell surface markers (e.g., CD3, CD56).
-
Flow Cytometry Analysis: The expression of CD107a on the surface of NK cells (CD3-/CD56+ population) is quantified by flow cytometry.
Intracellular Granzyme B Staining
-
Co-culture: NK cells and target tumor cells are co-cultured with Rediocide A or vehicle control.
-
Surface Staining: Cells are stained for surface markers to identify NK and tumor cells.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular staining.
-
Intracellular Staining: Cells are stained with a fluorescently labeled antibody against Granzyme B.
-
Flow Cytometry Analysis: The level of Granzyme B within the tumor cells is measured by flow cytometry.
Interferon-γ (IFN-γ) Production Assay
-
Co-culture: NK cells and target tumor cells are co-cultured in the presence of Rediocide A or vehicle control for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of IFN-γ in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for IFN-γ.
-
Adding the collected supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Measuring the absorbance of the colored product using a microplate reader.
-
-
Data Analysis: The concentration of IFN-γ in the samples is determined by comparison to a standard curve.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Rediocide A enhances NK cell activity by downregulating CD155 on tumor cells.
Caption: Workflow for in-vitro assessment of Rediocide A's effect on NK cell function.
G-Protein Coupled Receptor (GPCR) Signaling Modulation
Initial screening of a natural compound library identified Rediocide A as a potent inhibitor of calcium mobilization mediated by the Drosophila G-protein-coupled receptor, Methuselah (Mth), which is involved in life-span control.[1] Further investigation revealed that Rediocide A's inhibitory effect is not due to direct receptor antagonism but rather a more general mechanism involving the induction of GPCR desensitization and internalization through the activation of conventional protein kinase C (PKC).[1]
Quantitative Data Summary
Currently, specific quantitative data on the potency of Rediocide A in PKC activation or the extent of GPCR desensitization is not publicly available. The primary study focused on the qualitative description of the mechanism.
Experimental Protocols
The following are general protocols for the types of assays used to investigate the effects of Rediocide A on GPCR signaling.
-
Cell Preparation: Cells expressing the GPCR of interest are seeded in a 96- or 384-well microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage.
-
Compound Addition: Rediocide A or control compounds are added to the wells.
-
Agonist Stimulation: A known agonist for the GPCR is added to stimulate calcium release.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The inhibition of the agonist-induced calcium signal by Rediocide A is quantified.
-
Cell Treatment: Cells are treated with Rediocide A or a known PKC activator (e.g., phorbol esters) for a specified time.
-
Cell Lysis: The cells are lysed to release intracellular proteins.
-
Immunoprecipitation (Optional): Specific PKC isoforms can be immunoprecipitated from the cell lysate.
-
Kinase Assay: The phosphotransferase activity of PKC is measured. This can be done using various methods:
-
Radioactive Assay: Measures the incorporation of radioactive phosphate (from [γ-³²P]ATP) into a specific PKC substrate peptide.
-
ELISA-based Assay: Uses an antibody that specifically recognizes the phosphorylated form of the PKC substrate.
-
-
Data Analysis: The increase in PKC activity in Rediocide A-treated cells is compared to untreated controls.
Signaling Pathway Visualization
Caption: Rediocide A induces GPCR desensitization via activation of conventional PKC.
Conclusion
The preliminary in-vitro studies of Rediocide A have revealed a compound with a dual mechanism of action, making it a molecule of significant interest for further investigation. In the field of immuno-oncology, its ability to enhance NK cell-mediated cytotoxicity presents a novel strategy for overcoming tumor immune evasion. In the realm of cell signaling, its capacity to induce GPCR desensitization through PKC activation opens avenues for exploring its effects on a wide range of physiological processes regulated by GPCRs. This technical guide provides a foundational understanding of the initial in-vitro work on Rediocide A, offering researchers and drug development professionals a detailed starting point for future studies. Further research is warranted to fully elucidate the therapeutic potential of this promising natural product.
References
- 1. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diterpenoid trigonoreidon B isolated from Trigonostemon reidioides alleviates inflammation in models of LPS-stimulated murine macrophages and inflammatory liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Rediocide A: A Technical Guide to its Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rediocide A, a complex daphnane diterpenoid, has emerged from the realm of natural insecticides to become a molecule of significant interest in oncology and cell signaling research. Initially identified as a potent agent for flea control, subsequent studies have unveiled its intriguing capacity to modulate critical cellular pathways. This document provides a comprehensive technical overview of the discovery, isolation, structure elucidation, and known biological activities of Rediocide A, presenting key data in a structured format and detailing experimental methodologies to support further research and development.
Discovery and Initial Characterization
Rediocide A was first isolated from the roots of the plant Trigonostemon reidioides as part of a screening program for novel insecticides.[1][2] Bioassay-guided fractionation of the methanolic extract of the plant's roots led to the identification of Rediocide A as the active component responsible for potent activity against mosquito larvae (Aedes aegypti) and fleas (Ctenocephalides felis).
Isolation and Purification
The isolation of Rediocide A involves a multi-step chromatographic process. While the seminal publication provides a general outline, specific column and solvent details are crucial for replication.
Experimental Protocol: Isolation of Rediocide A
-
Extraction: The roots of Trigonostemon reidioides are ground and extracted with methanol. The resulting crude extract is then partitioned with methylene chloride.[2]
-
Gel Permeation Chromatography: The methylene chloride partition is subjected to gel permeation chromatography on a Sephadex LH-20 column, eluting with methanol. This step serves to separate compounds based on size.[2]
-
Silica Gel Chromatography: Fractions containing the active compound are further purified by silica gel chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reverse-phase HPLC to yield pure Rediocide A.[2]
Structure Elucidation
The intricate structure of Rediocide A was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry: Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) mass spectrometry were employed to determine the molecular weight and formula. Pseudo-molecular ions were observed at m/z 795 (M + H)+ and 817 (M + Na)+. High-resolution FAB-MS provided an exact mass of 795.3901, consistent with the molecular formula C₄₄H₅₈O₁₃.[2]
-
NMR Spectroscopy: Extensive 1D and 2D NMR experiments were conducted to elucidate the complex polycyclic structure and the connectivity of the diterpenoid core with a unique 12-carbon polyketide extension that forms a macro-lactone.[2][3]
Total Synthesis
To date, a total synthesis of Rediocide A has not been reported in the scientific literature. The complex, highly oxygenated, and stereochemically rich structure of this daphnane diterpenoid presents a formidable challenge for synthetic chemists.
Biological Activities and Mechanism of Action
Rediocide A has demonstrated distinct biological activities in two key areas: insecticidal effects and modulation of mammalian cellular pathways.
Insecticidal Activity
Rediocide A exhibits potent insecticidal properties, which was the basis for its initial discovery.
| Target Organism | Assay | LD₉₀ (ppm) |
| Mosquito larvae (Aedes aegypti) | In vitro assay | 1 |
| Fleas (Ctenocephalides felis) | Artificial membrane feeding system | 0.25 |
Table 1: Insecticidal Activity of Rediocide A.[2]
Induction of G-Protein-Coupled Receptor (GPCR) Desensitization
Subsequent research revealed that Rediocide A can induce the desensitization of G-protein-coupled receptors (GPCRs). This activity was discovered during a screening for antagonists of the Drosophila GPCR, Methuselah (Mth).[4]
Rediocide A was found to inhibit calcium mobilization mediated by Mth and other GPCRs. This effect was not due to direct receptor antagonism but rather a more general mechanism involving the activation of conventional protein kinase C (PKC), which leads to GPCR desensitization and internalization.[4]
Experimental Protocol: GPCR Calcium Mobilization Assay
-
Cell Culture: HEK293 cells stably expressing the target GPCR (e.g., Mth) are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of Rediocide A or vehicle control.
-
Agonist Stimulation: The cognate agonist for the GPCR is added to stimulate calcium mobilization.
-
Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader.
Overcoming Tumor Immuno-resistance to Natural Killer (NK) Cells
More recently, Rediocide A has been identified as a promising agent in cancer immunotherapy. It has been shown to enhance the ability of Natural Killer (NK) cells to lyse non-small cell lung cancer (NSCLC) cells by overcoming tumor immuno-resistance.[5][6]
The primary mechanism of this action is the downregulation of the immune checkpoint molecule CD155 (also known as the poliovirus receptor) on the surface of tumor cells.[5][6] This reduction in CD155 expression leads to a blockade of the inhibitory signals transmitted to NK cells, thereby enhancing their cytotoxic activity. This is evidenced by increased degranulation (measured by CD107a expression), and elevated levels of granzyme B and interferon-gamma (IFN-γ).[5]
| Parameter | Cell Line | Effect of 100 nM Rediocide A |
| NK cell-mediated lysis | A549 | 3.58-fold increase (21.86% vs. 78.27%) |
| H1299 | 1.26-fold increase (59.18% vs. 74.78%) | |
| Granzyme B level | A549 | 48.01% increase |
| H1299 | 53.26% increase | |
| IFN-γ level | A549 | 3.23-fold increase |
| H1299 | 6.77-fold increase | |
| CD155 expression | A549 | 14.41% decrease |
| H1299 | 11.66% decrease |
Table 2: Effects of Rediocide A on NK Cell-Mediated Killing of NSCLC Cells.[5][6]
Experimental Protocol: NK Cell Cytotoxicity Assay
-
Cell Culture: Human NSCLC cell lines (e.g., A549, H1299) and primary human NK cells are cultured in appropriate media.
-
Co-culture: NK cells and tumor cells are co-cultured at a specific effector-to-target ratio.
-
Treatment: The co-culture is treated with Rediocide A (e.g., 10 or 100 nM) or vehicle control for 24 hours.[5][6]
-
Cytotoxicity Measurement:
-
Flow Cytometry for Mechanistic Studies:
-
ELISA for Cytokine Secretion: Measurement of IFN-γ concentration in the culture supernatant.[5][6]
Future Directions
The multifaceted biological activities of Rediocide A present several avenues for future research. The lack of a total synthesis remains a significant hurdle for the broader investigation and development of Rediocide A and its analogs. A successful synthetic route would enable structure-activity relationship studies to optimize its therapeutic potential and decouple its various activities. Further exploration of its effects on other immune cell types and in different cancer models is warranted. Additionally, a deeper understanding of the specific isoforms of PKC activated by Rediocide A and the downstream consequences for GPCR signaling could reveal novel therapeutic targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Daphnenoid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Using Rediocide A in Cell Culture: Application Notes for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rediocide A is a natural product that has demonstrated significant potential in cancer immunotherapy research.[1][2][3] Its primary mechanism of action involves the downregulation of the immune checkpoint protein CD155 on the surface of cancer cells.[1][2][3] This downregulation disrupts the inhibitory interaction between CD155 and the TIGIT receptor on Natural Killer (NK) cells, thereby enhancing the cytotoxic activity of NK cells against tumors.[1][2][3] These application notes provide a comprehensive protocol for the use of Rediocide A in cell culture, with a focus on its application in enhancing NK cell-mediated cytotoxicity against non-small cell lung cancer (NSCLC) cells. Detailed methodologies for cell culture, cytotoxicity assays, and analysis of immune responses are presented, along with quantitative data from relevant studies.
Mechanism of Action
Rediocide A acts as an immune checkpoint inhibitor by targeting the TIGIT/CD155 signaling pathway.[1][3] In the tumor microenvironment, cancer cells often overexpress CD155, which binds to the TIGIT receptor on NK cells, leading to the inhibition of NK cell-mediated anti-tumor immunity.[1][3] Rediocide A treatment of cancer cells leads to a reduction in the surface expression of CD155.[1][2][3] This reduction in CD155 prevents the engagement of the inhibitory TIGIT receptor on NK cells, thereby "unleashing" the NK cells to recognize and kill the cancer cells.[1][3] This enhanced NK cell activity is characterized by increased degranulation, and the release of cytotoxic molecules such as granzyme B and pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][2][3]
References
Application Notes and Protocols: Rediocide A in In-Vitro NK Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide A, a natural product, has emerged as a promising agent in cancer immunotherapy by enhancing the tumor-killing activity of Natural Killer (NK) cells. These application notes provide detailed protocols for utilizing Rediocide A in various in-vitro NK cell assays. The methodologies outlined below are based on published research and are intended to guide researchers in investigating the effects of Rediocide A on NK cell function.
Mechanism of Action
Rediocide A has been shown to overcome tumor immuno-resistance to NK cells by down-regulating the expression of CD155 (also known as Poliovirus Receptor, PVR) on tumor cells.[1][2][3] CD155 is a ligand for the inhibitory receptor TIGIT expressed on NK cells. By reducing CD155 levels on cancer cells, Rediocide A blocks the inhibitory TIGIT/CD155 signaling pathway, thereby unleashing the cytotoxic potential of NK cells against the tumor.
Data Summary
The following tables summarize the quantitative effects of Rediocide A on NK cell activity as reported in studies involving co-culture with non-small cell lung cancer (NSCLC) cell lines A549 and H1299.
Table 1: Effect of Rediocide A on NK Cell-Mediated Cytotoxicity [1][2][3]
| Target Cell Line | Rediocide A Concentration | Fold Increase in Cell Lysis | Percentage Lysis (Vehicle Control) | Percentage Lysis (Rediocide A) |
| A549 | 100 nM | 3.58 | 21.86% | 78.27% |
| H1299 | 100 nM | 1.26 | 59.18% | 74.78% |
Table 2: Effect of Rediocide A on NK Cell Effector Functions (100 nM) [1][2][3]
| Target Cell Line | Parameter Measured | % Increase (A549) | % Increase (H1299) | Fold Increase (A549) | Fold Increase (H1299) |
| A549 & H1299 | Granzyme B Level | 48.01% | 53.26% | - | - |
| A549 & H1299 | IFN-γ Level | - | - | 3.23 | 6.77 |
Table 3: Effect of Rediocide A on CD155 Expression on Tumor Cells [1][2]
| Target Cell Line | Rediocide A Concentration | % Down-regulation of CD155 |
| A549 | Not Specified | 14.41% |
| H1299 | Not Specified | 11.66% |
Experimental Protocols
Cell Culture and Reagents
-
Target Cells: A549 and H1299 human NSCLC cell lines.
-
Effector Cells: Human NK cells.
-
Compound: Rediocide A (dissolved in DMSO).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
NK Cell-Mediated Cytotoxicity Assay
This protocol is a general guideline. Specific assay platforms like biophotonic or impedance-based systems will have manufacturer-specific instructions.
Principle: This assay measures the ability of NK cells to lyse target cancer cells.
Protocol:
-
Target Cell Preparation:
-
Seed target cells (A549 or H1299) in a 96-well plate.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Co-culture:
-
After 24 hours, add NK cells to the wells containing the treated target cells at various effector-to-target (E:T) ratios (e.g., 2:1 and 1:1).[3]
-
-
Incubation:
-
Co-culture the cells for a specified period (e.g., 4 hours).
-
-
Measurement of Lysis:
-
Quantify target cell lysis using a suitable method:
-
Biophotonic Assay: If target cells are engineered to express luciferase, add luciferin and measure luminescence. A decrease in signal indicates cell lysis.
-
Impedance-Based Assay: Monitor changes in electrical impedance as target cells are lysed.
-
Flow Cytometry: Stain target cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and a fluorescent label (e.g., CFSE) to distinguish them from NK cells.[4][5][6][7] The percentage of dead target cells is then quantified.
-
Chromium-51 Release Assay: A traditional method where target cells are labeled with 51Cr. The release of 51Cr into the supernatant corresponds to cell lysis.[8]
-
-
NK Cell Degranulation Assay (CD107a Expression)
Principle: When NK cells degranulate to release cytotoxic granules, the lysosomal-associated membrane protein-1 (LAMP-1 or CD107a) is transiently expressed on the cell surface. This assay measures the percentage of NK cells that have degranulated.
Protocol:
-
Cell Preparation:
-
Prepare a co-culture of NK cells and target cells (A549 or H1299) treated with Rediocide A or vehicle control, as described in the cytotoxicity assay.
-
-
Antibody Staining:
-
During the co-culture, add a fluorescently labeled anti-CD107a antibody directly to the culture medium.
-
-
Incubation:
-
Incubate for 4-6 hours. A protein transport inhibitor (e.g., Monensin) can be added during the last few hours to enhance the detection of CD107a.
-
-
Flow Cytometry:
-
Stain the cells with antibodies against NK cell markers (e.g., CD3-, CD56+) to identify the NK cell population.
-
Analyze the cells by flow cytometry to determine the percentage of CD107a-positive NK cells.
-
Granzyme B Release Assay
Principle: This assay quantifies the amount of Granzyme B, a key cytotoxic enzyme released by NK cells, in the co-culture supernatant or within the target cells.
Protocol:
-
Co-culture Setup:
-
Set up the co-culture of NK cells and Rediocide A-treated target cells as previously described.
-
-
Sample Collection:
-
After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant by centrifugation.
-
Alternatively, to measure intracellular Granzyme B in target cells, the cells can be lysed.
-
-
Quantification:
-
Measure the concentration of Granzyme B in the collected samples using a Granzyme B ELISA kit according to the manufacturer's instructions.
-
Interferon-gamma (IFN-γ) Production Assay
Principle: This assay measures the amount of IFN-γ, a key pro-inflammatory cytokine secreted by activated NK cells.
Protocol:
-
Co-culture:
-
Supernatant Collection:
-
Centrifuge the culture plate and carefully collect the supernatant.
-
-
ELISA:
-
Quantify the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit, following the manufacturer's protocol.
-
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.8. NK cell isolation and in vitro cytotoxicity assay [bio-protocol.org]
- 5. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. In vitro models to study natural killer cell dynamics in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rediocide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide A is a daphnane ester derived from the plant Trigonostemon reidioides. Initially identified for its insecticidal properties, recent research has unveiled its potential as a modulator of the immune system, specifically in the context of cancer immunotherapy.[1] These application notes provide detailed protocols for the preparation and experimental use of Rediocide A, with a focus on its role as an immune checkpoint inhibitor that enhances the tumor-killing capacity of Natural Killer (NK) cells.[2][3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Rediocide A is presented in Table 1.
Table 1: Chemical and Physical Properties of Rediocide A
| Property | Value | Reference |
| Molecular Formula | C₄₄H₅₈O₁₃ | [5][6] |
| Molecular Weight | 794.9 g/mol | [5][6] |
| CAS Number | 280565-85-7 | [6] |
| Appearance | Yellow solid/powder | [7] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [8] |
Preparation of Rediocide A for Experimental Use
Stock Solution Preparation
Note: Rediocide A is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions for in vitro experiments.
Materials:
-
Rediocide A powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Based on the molecular weight of Rediocide A (794.9 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, 7.95 mg of Rediocide A is needed.
-
Weigh the calculated amount of Rediocide A powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex thoroughly until the Rediocide A is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. While some compounds in DMSO can be stable for months at -80°C, it is recommended to use freshly prepared solutions or solutions stored for no longer than one month.[9] The stability of Rediocide A in DMSO over extended periods has not been definitively established, so minimizing storage time is advisable.[10]
Working Solution Preparation
Protocol:
-
Thaw a single aliquot of the Rediocide A stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to prepare a 100 nM working solution from a 10 mM stock, perform a 1:100,000 dilution. This can be achieved through serial dilutions.
-
Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% to prevent cellular toxicity.[9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[11]
Experimental Protocols
In Vitro Co-culture of NK Cells with Non-Small Cell Lung Cancer (NSCLC) Cells
This protocol describes the co-culture of human NK cells with A549 or H1299 NSCLC cell lines to assess the effect of Rediocide A on NK cell-mediated cytotoxicity.
Materials:
-
A549 or H1299 cells
-
Human Natural Killer (NK) cells (e.g., primary NK cells or NK-92 cell line)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Rediocide A working solutions (10 nM and 100 nM)
-
Vehicle control (culture medium with 0.1% DMSO)
-
96-well cell culture plates
Protocol:
-
Seed A549 or H1299 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
The following day, add NK cells to the wells at various effector-to-target (E:T) ratios (e.g., 1:1, 2:1, 5:1).
-
Treat the co-cultures with Rediocide A at final concentrations of 10 nM and 100 nM. Include a vehicle control (0.1% DMSO).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Following incubation, assess NK cell-mediated cytotoxicity and other functional parameters using the assays described below.
Biophotonic Cytotoxicity Assay
This assay quantifies the lysis of target cancer cells that have been engineered to express luciferase.
Materials:
-
Co-culture plate from section 4.1 (using luciferase-expressing A549 or H1299 cells)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
After the 24-hour incubation, remove the co-culture plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Measure the luminescence in each well using a luminometer.
-
The percentage of cell lysis is calculated as follows: % Lysis = 100 x (1 - (Luminescence of sample / Luminescence of target cells alone))
Flow Cytometry for NK Cell Degranulation (CD107a Assay)
This protocol measures the surface expression of CD107a, a marker of NK cell degranulation, upon co-culture with target cells.
Materials:
-
Co-culture plate from section 4.1
-
Fluorochrome-conjugated anti-human CD107a antibody
-
Fluorochrome-conjugated antibodies against NK cell markers (e.g., CD3, CD56)
-
Protein transport inhibitor (e.g., Monensin)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
At the beginning of the co-culture (section 4.1), add the anti-CD107a antibody to each well.
-
After 1 hour of incubation, add a protein transport inhibitor (e.g., Monensin) to each well to prevent the internalization of CD107a.
-
Continue the incubation for the remainder of the 24-hour period.
-
After incubation, harvest the cells and wash them with FACS buffer.
-
Stain the cells with antibodies against NK cell surface markers (e.g., anti-CD3 and anti-CD56) to identify the NK cell population.
-
Acquire the samples on a flow cytometer.
-
Analyze the percentage of CD107a-positive cells within the NK cell gate (CD3⁻/CD56⁺).
Enzyme-Linked Immunosorbent Assay (ELISA) for Interferon-γ (IFN-γ)
This protocol measures the concentration of IFN-γ secreted into the culture supernatant as an indicator of NK cell activation.
Materials:
-
Supernatant from the co-culture plate (section 4.1)
-
Human IFN-γ ELISA kit
-
Microplate reader
Protocol:
-
After the 24-hour incubation, centrifuge the co-culture plates and carefully collect the supernatant from each well.
-
Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-γ in each sample based on the standard curve.
Quantitative Data Summary
The following table summarizes the reported effects of Rediocide A on NK cell function in co-culture with NSCLC cells.
Table 2: Effects of 100 nM Rediocide A on NK Cell Function after 24-hour Co-culture
| Parameter | Cell Line | Fold/Percent Change | Reference |
| NK Cell-Mediated Lysis | A549 | 3.58-fold increase | [4][11][12] |
| H1299 | 1.26-fold increase | [4][11][12] | |
| Granzyme B Level | A549 | 48.01% increase | [4][11][12] |
| H1299 | 53.26% increase | [4][11][12] | |
| IFN-γ Secretion | A549 | 3.23-fold increase | [4][11][12] |
| H1299 | 6.77-fold increase | [4][11][12] | |
| CD155 Expression | A549 | 14.41% decrease | [4][11][12] |
| H1299 | 11.66% decrease | [4][11][12] |
Signaling Pathways and Experimental Workflow
Rediocide A Mechanism of Action in NK Cell-Mediated Immunity
Rediocide A enhances NK cell-mediated killing of tumor cells by downregulating the expression of CD155 on the tumor cell surface. CD155 is a ligand for the inhibitory receptor TIGIT expressed on NK cells. By reducing CD155 levels, Rediocide A mitigates the inhibitory signal transmitted through the TIGIT pathway, thereby unleashing the cytotoxic potential of NK cells.
Caption: TIGIT/CD155 signaling pathway and the effect of Rediocide A.
Rediocide A and Protein Kinase C (PKC) Signaling
Rediocide A has also been shown to activate conventional protein kinase C (PKC), which can lead to the desensitization and internalization of G-protein-coupled receptors (GPCRs).[1]
Caption: Rediocide A activates conventional PKC, leading to GPCR desensitization.
Experimental Workflow for Assessing Rediocide A Activity
The following diagram outlines the general workflow for evaluating the in vitro effects of Rediocide A on NK cell function.
Caption: Workflow for in vitro evaluation of Rediocide A.
In Vivo Experimental Use
Currently, there is a lack of publicly available data on the in vivo administration of Rediocide A in animal models for cancer immunotherapy research. Therefore, specific protocols for in vivo use, including dosage, administration routes, and potential toxicity, cannot be provided at this time. Researchers planning in vivo studies should conduct preliminary dose-finding and toxicity experiments.
Conclusion
Rediocide A presents a promising avenue for enhancing NK cell-mediated anti-tumor immunity. The protocols outlined in these application notes provide a framework for researchers to investigate its efficacy and mechanism of action in a laboratory setting. Further studies are warranted to explore its full therapeutic potential, particularly in in vivo models.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Degranulation assay to evaluate NK cell natural and antibody-dependent cell-mediated cytotoxicity against A549 tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanion.de [nanion.de]
- 5. Luciferase-based cytotoxicity assay [bio-protocol.org]
- 6. Rediocide A | C44H58O13 | CID 44575544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Rediocide A in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide A, a natural product, has emerged as a promising agent in cancer immunotherapy.[1][2][3] These application notes provide a detailed overview of its use in non-small cell lung cancer (NSCLC) cell lines, focusing on its mechanism of action as an immune checkpoint inhibitor that enhances the tumor-killing activity of Natural Killer (NK) cells. The protocols and data presented are synthesized from studies on A549 and H1299 human NSCLC cell lines.[1][2][3]
Mechanism of Action
Rediocide A functions by modulating the tumor microenvironment to overcome immuno-resistance. Its primary mechanism involves the downregulation of the immune checkpoint protein CD155 (also known as the Poliovirus Receptor) on the surface of cancer cells.[1][2][3] CD155 on tumor cells binds to the TIGIT receptor on NK cells, delivering an inhibitory signal that suppresses their cytotoxic function. By reducing CD155 expression, Rediocide A effectively "unleashes" NK cells to recognize and eliminate cancer cells. This leads to an increase in NK cell-mediated lysis of tumor cells, enhanced secretion of cytotoxic granules like Granzyme B, and increased production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ).[1][2][3]
Signaling Pathway Visualization
The following diagram illustrates the TIGIT/CD155 signaling pathway and the mechanism of action for Rediocide A.
Caption: Mechanism of Rediocide A in overcoming tumor immuno-resistance.
Data Presentation
The following tables summarize the quantitative effects of Rediocide A on A549 and H1299 cancer cell lines when co-cultured with NK cells.
Table 1: Enhancement of NK Cell-Mediated Cytotoxicity by Rediocide A (100 nM, 24h)
| Cell Line | Metric | Control (Vehicle) | Rediocide A | Fold Increase |
| A549 | % Lysis | 21.86% | 78.27% | 3.58 |
| H1299 | % Lysis | 59.18% | 74.78% | 1.26 |
Table 2: Effect of Rediocide A (100 nM, 24h) on NK Cell Effector Functions
| Cell Line | Parameter | % Increase in Granzyme B Level | Fold Increase in IFN-γ Level |
| A549 | Effector Function | 48.01% | 3.23 |
| H1299 | Effector Function | 53.26% | 6.77 |
Table 3: Downregulation of CD155 Expression by Rediocide A (100 nM, 24h)
| Cell Line | Parameter | % Downregulation of CD155 |
| A549 | Surface Protein Expression | 14.41% |
| H1299 | Surface Protein Expression | 11.66% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Culture and Co-culture with NK Cells
-
Cell Lines:
-
Human non-small cell lung carcinoma cell lines: A549 and H1299.
-
Human Natural Killer (NK) cells.
-
-
Culture Medium: Use appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Rediocide A Preparation: Dissolve Rediocide A in DMSO to create a stock solution. Further dilute in culture medium to final concentrations of 10 nM and 100 nM. A vehicle control of 0.1% DMSO in culture medium should be used.[2]
-
Co-culture Setup:
-
Seed A549 or H1299 cells in appropriate well plates.
-
Allow cells to adhere overnight.
-
Add NK cells to the tumor cell culture at a desired Effector to Target (E:T) ratio (e.g., 2:1 or 1:1).
-
Add Rediocide A (10 nM or 100 nM) or vehicle control to the co-culture.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Protocol 2: NK Cell-Mediated Cytotoxicity Assay
This protocol can be performed using a biophotonic assay (if tumor cells express luciferase) or an impedance-based assay.
-
Plate Tumor Cells: Seed luciferase-expressing A549 or H1299 cells in an opaque-walled multi-well plate.
-
Co-culture and Treatment: Initiate co-culture with NK cells and treat with Rediocide A or vehicle control as described in Protocol 1.
-
Luciferase Assay: After 24 hours, add luciferin substrate to each well.
-
Measure Luminescence: Measure the luminescence using a plate reader. A decrease in luminescence corresponds to an increase in cell lysis.
-
Calculate Percent Lysis:
-
% Lysis = 100 x (1 - (Luminescence of co-culture / Luminescence of tumor cells alone))
-
Protocol 3: Flow Cytometry for CD155 Expression
-
Cell Preparation: Culture A549 or H1299 cells and treat with 100 nM Rediocide A or vehicle control for 24 hours.
-
Harvest and Stain:
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash cells with PBS containing 1% BSA.
-
Incubate cells with a fluorochrome-conjugated anti-CD155 antibody for 30 minutes on ice, protected from light.
-
Wash cells twice to remove unbound antibody.
-
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Analysis: Determine the median fluorescence intensity (MFI) for CD155 in the Rediocide A-treated and control groups. The percentage downregulation can be calculated based on the change in MFI.
Protocol 4: ELISA for IFN-γ Secretion
-
Collect Supernatant: After the 24-hour co-culture period (Protocol 1), centrifuge the plates and collect the supernatant.
-
ELISA Procedure:
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for human IFN-γ according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody, add supernatants and standards, followed by detection antibody and substrate.
-
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate Concentration: Determine the concentration of IFN-γ in the supernatants by comparing to the standard curve.
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for investigating the effects of Rediocide A.
Caption: General experimental workflow for studying Rediocide A.
References
Application Notes and Protocols: Rediocide A in Combination with Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Rediocide A, a natural product, has emerged as a promising agent in cancer immunotherapy.[1][2][3] It functions as an immune checkpoint inhibitor by targeting the TIGIT/CD155 signaling axis.[1][2][3] Specifically, Rediocide A downregulates the expression of CD155 on tumor cells, thereby overcoming the immuno-resistance of cancer cells to Natural Killer (NK) cells.[1][2][3] This document provides a summary of the reported quantitative data on the standalone effects of Rediocide A, detailed protocols for key in vitro experiments, and a compelling rationale with hypothetical protocols for evaluating Rediocide A in combination with other immunotherapies.
II. Quantitative Data: Standalone Effects of Rediocide A
The following tables summarize the quantitative effects of Rediocide A on NK cell-mediated cytotoxicity and the expression of key immune molecules in non-small cell lung cancer (NSCLC) cell lines.
Table 1: Effect of Rediocide A on NK Cell-Mediated Lysis of NSCLC Cells [1]
| Cell Line | Treatment | % Lysis | Fold Increase in Lysis |
| A549 | Vehicle Control | 21.86% | - |
| 100 nM Rediocide A | 78.27% | 3.58 | |
| H1299 | Vehicle Control | 59.18% | - |
| 100 nM Rediocide A | 74.78% | 1.26 |
Table 2: Effect of Rediocide A on Granzyme B and IFN-γ Levels [1]
| Cell Line | Treatment | Increase in Granzyme B Level | Fold Increase in IFN-γ Level |
| A549 | 100 nM Rediocide A | 48.01% | 3.23 |
| H1299 | 100 nM Rediocide A | 53.26% | 6.77 |
Table 3: Effect of Rediocide A on CD155 Expression in NSCLC Cells [1][2][3]
| Cell Line | Treatment | Decrease in CD155 Expression |
| A549 | Rediocide A | 14.41% |
| H1299 | Rediocide A | 11.66% |
III. Mechanism of Action of Rediocide A
Rediocide A enhances the tumoricidal activity of NK cells by downregulating the expression of the immune checkpoint ligand CD155 on cancer cells. This prevents the engagement of the inhibitory receptor TIGIT on NK cells, leading to increased NK cell activation, degranulation, and release of cytotoxic molecules like Granzyme B and pro-inflammatory cytokines such as IFN-γ.
Caption: Rediocide A downregulates CD155 on tumor cells, preventing TIGIT-mediated NK cell inhibition.
IV. Experimental Protocols: Standalone Rediocide A
The following are detailed protocols for the key experiments cited in the quantitative data section.
Protocol 1: NK Cell-Mediated Cytotoxicity Assay (Biophotonic Method)
Objective: To quantify the ability of NK cells to lyse tumor cells in the presence of Rediocide A.
Materials:
-
A549 or H1299 human NSCLC cells (Target cells)
-
Human Natural Killer (NK) cells (Effector cells)
-
Rediocide A
-
Vehicle control (0.1% DMSO)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Bioluminescence plate reader
Procedure:
-
Cell Culture: Culture A549 and H1299 cells in appropriate medium until they reach 80-90% confluency. Isolate and culture human NK cells according to standard laboratory procedures.
-
Co-culture Setup: Seed the target cells (A549 or H1299) in a 96-well plate.
-
Treatment: Treat the co-culture of NK cells and tumor cells with 10 nM or 100 nM Rediocide A or vehicle control (0.1% DMSO) for 24 hours.
-
Cytotoxicity Measurement: Measure NK cell-mediated cytotoxicity using a biophotonic assay according to the manufacturer's instructions. This typically involves a luciferase-based reporter system in the target cells.
-
Data Analysis: Calculate the percentage of specific lysis for each condition.
Protocol 2: Granzyme B and IFN-γ Quantification (ELISA)
Objective: To measure the levels of Granzyme B and IFN-γ secreted by NK cells when co-cultured with tumor cells in the presence of Rediocide A.
Materials:
-
Co-culture supernatants from Protocol 1
-
Human Granzyme B ELISA kit
-
Human IFN-γ ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: After the 24-hour co-culture period from Protocol 1, centrifuge the plates and collect the supernatants.
-
ELISA Assay: Perform the ELISA for Granzyme B and IFN-γ on the collected supernatants according to the manufacturer's protocols for each kit.[4][5][6][7][8][9][10]
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration of Granzyme B and IFN-γ in each sample.
Protocol 3: CD155 Expression Analysis (Flow Cytometry)
Objective: To determine the effect of Rediocide A on the surface expression of CD155 on tumor cells.
Materials:
-
A549 or H1299 cells
-
Rediocide A
-
Vehicle control (0.1% DMSO)
-
Anti-human CD155 antibody (conjugated to a fluorophore)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture A549 or H1299 cells and treat with 100 nM Rediocide A or vehicle control for 24 hours.
-
Cell Staining: Harvest the cells and stain with a fluorescently labeled anti-human CD155 antibody or an isotype control antibody.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of CD155 expression.[11][12][13]
-
Data Analysis: Compare the MFI of CD155 in Rediocide A-treated cells to the vehicle-treated control cells to determine the percentage decrease in expression.
V. Scientific Rationale for Combination Therapies
The mechanism of action of Rediocide A, which involves the downregulation of the immune checkpoint ligand CD155, provides a strong rationale for its combination with other immunotherapies to achieve synergistic anti-tumor effects.
-
Combination with PD-1/PD-L1 Inhibitors: Both TIGIT/CD155 and PD-1/PD-L1 are key immune checkpoint pathways that suppress T cell and NK cell function. Co-expression of TIGIT and PD-1 is often observed on exhausted T cells in the tumor microenvironment. Preclinical studies have demonstrated that dual blockade of TIGIT and PD-1/PD-L1 can lead to superior anti-tumor responses compared to monotherapy. By downregulating CD155, Rediocide A can complement the action of PD-1/PD-L1 inhibitors, leading to a more comprehensive reversal of immune suppression.
-
Combination with CAR-T Cell Therapy: The efficacy of CAR-T cell therapy can be limited by the immunosuppressive tumor microenvironment, including the expression of checkpoint ligands like CD155 on tumor cells. TIGIT is expressed on CAR-T cells, and its interaction with CD155 can inhibit their cytotoxic function. Combining Rediocide A with CAR-T cell therapy could enhance the persistence and effector function of CAR-T cells by blocking this inhibitory signal.
-
Combination with Cancer Vaccines: Cancer vaccines aim to induce or expand tumor-specific T cell responses. However, the effectiveness of these responses can be dampened by immune checkpoints. By downregulating CD155, Rediocide A can lower the threshold for T cell activation and enhance the efficacy of vaccine-induced anti-tumor immunity. Studies have shown that combining TIGIT blockade with cancer vaccines can reverse T cell dysfunction and promote tumor regression.
VI. Hypothetical Experimental Protocols: Combination Therapy
The following is a hypothetical protocol for a preclinical in vivo study evaluating Rediocide A in combination with an anti-PD-1 antibody.
Protocol 4: In Vivo Efficacy of Rediocide A and Anti-PD-1 Combination
Objective: To assess the anti-tumor efficacy of Rediocide A in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line expressing CD155 (e.g., MC38 colon adenocarcinoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
Rediocide A
-
Anti-mouse PD-1 antibody
-
Isotype control antibody
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.
-
Treatment Groups: Once tumors are palpable, randomize the mice into the following treatment groups (n=10 per group):
-
Vehicle Control
-
Rediocide A alone
-
Anti-PD-1 antibody alone
-
Rediocide A + Anti-PD-1 antibody
-
Isotype control antibody
-
-
Dosing and Administration: Administer the treatments according to a predetermined schedule (e.g., Rediocide A daily via oral gavage, anti-PD-1 antibody twice a week via intraperitoneal injection).
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
Caption: Workflow for the preclinical in vivo evaluation of Rediocide A in combination with an anti-PD-1 antibody.
Protocol 5: Immune Cell Profiling of the Tumor Microenvironment
Objective: To characterize the immune cell populations within the tumors from the in vivo study.
Materials:
-
Excised tumors from Protocol 4
-
Collagenase/DNase digestion buffer
-
Flow cytometry antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3, Granzyme B, Ki-67)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Dissociate the excised tumors into single-cell suspensions using enzymatic digestion.
-
Cell Staining: Stain the single-cell suspensions with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., T cells, NK cells, regulatory T cells) and their activation/exhaustion status.
-
Flow Cytometry: Acquire and analyze the data on a flow cytometer.
-
Data Analysis: Quantify the percentage and absolute number of different immune cell subsets within the tumor microenvironment for each treatment group.
Protocol 6: Cytokine Analysis from Tumor Homogenates
Objective: To measure the levels of key cytokines within the tumor microenvironment.
Materials:
-
Excised tumors from Protocol 4
-
Lysis buffer
-
Multiplex cytokine assay kit (e.g., Luminex-based) for mouse cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10)
-
Multiplex assay reader
Procedure:
-
Tumor Homogenization: Homogenize a portion of the excised tumors in lysis buffer.
-
Multiplex Assay: Perform the multiplex cytokine assay on the tumor homogenates according to the manufacturer's protocol.
-
Data Analysis: Determine the concentration of each cytokine in the tumor microenvironment for each treatment group.
VII. Synergistic Signaling Pathways
The combination of Rediocide A and an anti-PD-1 antibody is hypothesized to synergistically enhance anti-tumor immunity by targeting two distinct but complementary inhibitory pathways.
Caption: Dual blockade of the CD155/TIGIT and PD-L1/PD-1 pathways leads to enhanced anti-tumor immunity.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. content.protocols.io [content.protocols.io]
- 5. Human IFN-gamma/Granzyme B Dual-Color ELISpot Kit ELD5818: R&D Systems [rndsystems.com]
- 6. The Granzyme B ELISPOT assay: an alternative to the 51Cr-release assay for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human IFN-gamma/Granzyme B Dual-Color FluoroSpot Kit ELD5818NL: R&D Systems [rndsystems.com]
- 8. fn-test.com [fn-test.com]
- 9. Contact-Dependent Granzyme B-Mediated Cytotoxicity of Th17-Polarized Cells Toward Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in Cell-Mediated Immunity (IFN-γ and Granzyme B) Following Influenza Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tumor-associated macrophage-specific CD155 contributes to M2-phenotype transition, immunosuppression, and tumor progression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor-derived soluble CD155 inhibits DNAM-1–mediated antitumor activity of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of Rediocide A on CD155
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Rediocide A on the immune checkpoint protein CD155. The following protocols detail the necessary experimental procedures to quantify changes in CD155 expression, assess the functional consequences of these changes, and explore the underlying molecular interactions.
Introduction
CD155, also known as the poliovirus receptor, is a transmembrane glycoprotein involved in cell adhesion, migration, and immune regulation.[1] It is frequently overexpressed in various cancers and plays a crucial role in tumor immune evasion by interacting with immune cell receptors such as TIGIT (an inhibitory receptor) and DNAM-1 (an activating receptor).[1][2] Rediocide A, a natural product, has been identified as a promising agent that can overcome tumor immuno-resistance by down-regulating CD155 expression on cancer cells.[3][4] This leads to enhanced natural killer (NK) cell-mediated cytotoxicity against tumor cells.[3][4] These protocols provide the methodologies to study and quantify this effect.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments based on existing literature.
Table 1: Effect of Rediocide A on CD155 Expression in Non-Small Cell Lung Cancer (NSCLC) Cells [3]
| Cell Line | Treatment (100 nM Rediocide A) | CD155 Down-regulation (%) |
| A549 | 24 hours | 14.41 |
| H1299 | 24 hours | 11.66 |
Table 2: Functional Effects of Rediocide A on NK Cell-Mediated Cytotoxicity against NSCLC Cells [3]
| Target Cell Line | Treatment (100 nM Rediocide A) | Increase in NK Cell-Mediated Lysis (fold) | Increase in Granzyme B Level (%) | Increase in IFN-γ Secretion (fold) |
| A549 | 24 hours | 3.58 | 48.01 | 3.23 |
| H1299 | 24 hours | 1.26 | 53.26 | 6.77 |
Experimental Protocols
Analysis of Cell Surface CD155 Expression by Flow Cytometry
This protocol describes how to measure the levels of CD155 on the surface of tumor cells treated with Rediocide A.
Materials:
-
A549 or H1299 cells
-
Rediocide A
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-human CD155 antibody (PE-conjugated or a primary antibody with a fluorescently-labeled secondary antibody)
-
Isotype control antibody
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Plate A549 or H1299 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of Rediocide A (e.g., 100 nM) or DMSO for 24 hours.
-
-
Cell Harvesting:
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in FACS buffer.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add the anti-human CD155 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).
-
-
Data Analysis:
-
Analyze the data using appropriate software. Gate on the live cell population and compare the median fluorescence intensity (MFI) of CD155 staining between Rediocide A-treated and control cells.
-
Analysis of Total CD155 Protein Expression by Western Blot
This protocol is for determining the total cellular protein levels of CD155 following treatment with Rediocide A.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary anti-CD155 antibody
-
Primary anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CD155 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the CD155 band intensity to the β-actin loading control.
-
NK Cell-Mediated Cytotoxicity Assay
This protocol assesses the ability of NK cells to kill tumor cells treated with Rediocide A. An impedance-based assay (e.g., xCELLigence) is described here.
Materials:
-
A549 or H1299 target cells
-
Primary human NK cells (effector cells)
-
Rediocide A
-
Complete RPMI-1640 medium
-
E-Plates for impedance measurement
-
xCELLigence Real-Time Cell Analyzer
Protocol:
-
Target Cell Seeding:
-
Seed the target cells (e.g., 1 x 10^4 cells/well) in an E-Plate and monitor their adherence and proliferation on the xCELLigence system.
-
-
Treatment:
-
Once the cells are in their logarithmic growth phase, treat them with Rediocide A or DMSO for 24 hours.
-
-
Co-culture:
-
Add primary human NK cells to the wells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1).
-
-
Real-Time Monitoring:
-
Place the E-Plate back into the xCELLigence system and monitor the impedance in real-time for the desired duration (e.g., 24-48 hours). A decrease in impedance indicates target cell death.
-
-
Data Analysis:
-
The instrument's software will generate a cell index curve over time. Calculate the percentage of cell lysis for each condition compared to the target cells alone control.
-
Visualizations
Caption: CD155 signaling and the effect of Rediocide A.
References
Application Notes and Protocols: Rediocide A Treatment for Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide A (Red-A), a natural product isolated from Traditional Chinese Medicine, has emerged as a promising agent in cancer immunotherapy.[1][2][3] This document provides detailed application notes and protocols for the treatment of non-small cell lung cancer (NSCLC) cell lines with Rediocide A. The primary mechanism of action of Rediocide A in this context is the enhancement of Natural Killer (NK) cell-mediated cytotoxicity by targeting the immune checkpoint protein CD155 (also known as Poliovirus Receptor, PVR).[1][2] By downregulating CD155 on the surface of lung cancer cells, Rediocide A overcomes the tumor's immuno-resistance, making them more susceptible to NK cell-mediated killing.[1][2]
Mechanism of Action
Rediocide A acts as an immune checkpoint inhibitor.[1][2][3] In NSCLC cells, it specifically downregulates the expression of CD155.[1][2] CD155 on tumor cells binds to the TIGIT receptor on NK cells, which transmits an inhibitory signal, suppressing the cytotoxic function of the NK cells. By reducing CD155 levels, Rediocide A disrupts this inhibitory signaling, thereby unleashing the anti-tumor activity of NK cells.[1][2] This leads to increased NK cell degranulation, and enhanced secretion of cytotoxic granules like granzyme B and pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), ultimately resulting in the apoptosis of lung cancer cells.[1][3][4]
Data Presentation
The following tables summarize the quantitative effects of Rediocide A on NSCLC cell lines A549 and H1299.
Table 1: Enhancement of NK Cell-Mediated Lysis of Lung Cancer Cells
| Cell Line | Rediocide A Concentration | Increase in NK Cell-Mediated Lysis (fold change) | Percent Lysis (Vehicle Control) | Percent Lysis (Rediocide A) |
| A549 | 100 nM | 3.58 | 21.86% | 78.27% |
| H1299 | 100 nM | 1.26 | 59.18% | 74.78% |
Data represents the increase in lysis of lung cancer cells when co-cultured with NK cells in the presence of Rediocide A compared to a vehicle control.[1][2]
Table 2: Effect of Rediocide A on Cytokine and Enzyme Release in Co-culture
| Cell Line | Rediocide A Concentration | Increase in Granzyme B Level | Increase in IFN-γ Level (fold change) |
| A549 | 100 nM | 48.01% | 3.23 |
| H1299 | 100 nM | 53.26% | 6.77 |
Data reflects the percentage increase in granzyme B and fold change in IFN-γ levels in a co-culture of NK cells and lung cancer cells treated with Rediocide A.[1][2]
Table 3: Downregulation of CD155 Expression on Lung Cancer Cells
| Cell Line | Rediocide A Concentration | Percentage Downregulation of CD155 |
| A549 | 100 nM | 14.41% |
| H1299 | 100 nM | 11.66% |
Data shows the reduction in the surface expression of CD155 on lung cancer cells following treatment with Rediocide A.[1][2]
Experimental Protocols
This section details the protocols for treating lung cancer cell lines with Rediocide A and assessing its efficacy in enhancing NK cell-mediated cytotoxicity.
Materials
-
Cell Lines:
-
Human non-small cell lung cancer cell lines (e.g., A549, H1299)
-
Natural Killer cells (e.g., NK-92 or primary NK cells)
-
-
Reagents:
-
Rediocide A (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Reagents for cytotoxicity assay (e.g., biophotonic substrate for luciferase-expressing target cells or impedance assay reagents)
-
Antibodies for flow cytometry (e.g., anti-CD155)
-
ELISA kit for IFN-γ detection
-
Reagents for granzyme B detection (e.g., flow cytometry-based assay)
-
Protocol 1: In Vitro Treatment of Lung Cancer Cells with Rediocide A
-
Cell Seeding:
-
Seed A549 or H1299 cells in a 96-well plate at a density of 1 x 104 cells per well.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
-
Rediocide A Treatment:
-
Prepare working solutions of Rediocide A in complete culture medium at final concentrations of 10 nM and 100 nM.
-
Prepare a vehicle control solution with 0.1% DMSO in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the Rediocide A working solutions or the vehicle control to the respective wells.
-
-
Co-culture with NK Cells:
Protocol 2: Assessment of NK Cell-Mediated Cytotoxicity
-
Biophotonic Cytotoxicity Assay (for luciferase-expressing cancer cells):
-
After the 24-hour co-culture period, measure the luminescence according to the manufacturer's instructions for the luciferase assay system.
-
Calculate the percentage of specific lysis.
-
-
Impedance-Based Cytotoxicity Assay:
-
Seed the lung cancer cells in a specialized E-plate for impedance monitoring.
-
After cell adherence, add Rediocide A and NK cells as described in Protocol 1.
-
Monitor the change in impedance over time, which correlates with cell viability.
-
Protocol 3: Analysis of CD155 Expression by Flow Cytometry
-
Culture A549 or H1299 cells with 100 nM Rediocide A or vehicle control for 24 hours.
-
Harvest the cells and wash with PBS.
-
Stain the cells with a fluorescently labeled anti-CD155 antibody according to the manufacturer's protocol.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of CD155 expression.
Protocol 4: Measurement of IFN-γ and Granzyme B Release
-
Set up the co-culture of lung cancer cells and NK cells with Rediocide A as described in Protocol 1.
-
After 24 hours, collect the culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[2]
-
To measure granzyme B, the target tumor cells can be analyzed by flow cytometry after intracellular staining for granzyme B that has been delivered by the NK cells.[1][4]
Visualizations
Signaling Pathway of Rediocide A in Overcoming Immuno-resistance
Caption: Rediocide A downregulates CD155 on lung cancer cells, preventing TIGIT-mediated inhibition of NK cell cytotoxicity.
Experimental Workflow for Rediocide A Efficacy Testing
Caption: Workflow for evaluating the effect of Rediocide A on NK cell-mediated killing of lung cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Note and Protocols: Flow Cytometry Analysis of NK Cells Treated with Rediocide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, playing a vital role in the surveillance and elimination of malignant and virally infected cells.[1][2] Their cytotoxic function is regulated by a complex interplay of activating and inhibitory signals.[3][4][5] Enhancing the anti-tumor activity of NK cells is a promising strategy in cancer immunotherapy. Rediocide A, a natural product isolated from Trigonostemon reidioides, has emerged as a potential immunomodulatory agent.[6][7][8] This application note provides detailed protocols for analyzing the effects of Rediocide A on NK cell function using flow cytometry, based on findings that demonstrate its ability to overcome tumor immuno-resistance.[6][9][10]
Rediocide A has been shown to enhance NK cell-mediated lysis of non-small cell lung cancer (NSCLC) cells.[6][9] This is achieved, in part, by downregulating the expression of the immune checkpoint molecule CD155 on tumor cells, thereby blocking the inhibitory TIGIT/CD155 signaling pathway.[6][9] Flow cytometry is an indispensable tool for elucidating the phenotypic and functional changes in NK cells following treatment with compounds like Rediocide A.
Data Summary
The following tables summarize the quantitative effects of Rediocide A on NK cell activity when co-cultured with NSCLC cell lines A549 and H1299.
Table 1: Effect of Rediocide A on NK Cell-Mediated Cytotoxicity
| Treatment Group | Target Cell Line | % Lysis (Vehicle Control) | % Lysis (100 nM Rediocide A) | Fold Increase |
| NK + A549 | A549 | 21.86% | 78.27% | 3.58 |
| NK + H1299 | H1299 | 59.18% | 74.78% | 1.26 |
Data extracted from a study by Ni, W., et al. (2021).[6][9][11]
Table 2: Effect of Rediocide A on Granzyme B and IFN-γ Secretion
| Parameter | Target Cell Line | Vehicle Control | 100 nM Rediocide A | % or Fold Increase |
| Granzyme B Level | A549 | - | - | 48.01% Increase |
| Granzyme B Level | H1299 | - | - | 53.26% Increase |
| IFN-γ Secretion | A549 | - | - | 3.23-Fold Increase |
| IFN-γ Secretion | H1299 | - | - | 6.77-Fold Increase |
Data extracted from a study by Ni, W., et al. (2021).[6][9][11]
Table 3: Effect of Rediocide A on CD155 Expression on Tumor Cells
| Cell Line | Vehicle Control | 100 nM Rediocide A | % Downregulation |
| A549 | - | - | 14.41% |
| H1299 | - | - | 11.66% |
Data extracted from a study by Ni, W., et al. (2021).[6][9]
Experimental Protocols
Isolation and Culture of Human NK Cells
This protocol describes the isolation of NK cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque density gradient medium
-
RosetteSep™ Human NK Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human IL-2
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend PBMCs and count the cells.
-
Isolate NK cells using a negative selection method with the RosetteSep™ Human NK Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Culture purified NK cells in complete RPMI-1640 medium supplemented with recombinant human IL-2 (e.g., 100 U/mL).
Co-culture of NK Cells and Tumor Cells with Rediocide A
Materials:
-
Purified human NK cells
-
A549 or H1299 human non-small cell lung cancer cell lines
-
Rediocide A (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
96-well U-bottom plates
Protocol:
-
Seed A549 or H1299 cells in a 96-well plate.
-
The following day, add purified NK cells to the wells at an appropriate Effector:Target (E:T) ratio (e.g., 5:1).
-
Treat the co-culture with Rediocide A at the desired concentrations (e.g., 10 nM and 100 nM).[6][9] An equivalent concentration of DMSO should be used as a vehicle control.
-
Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.[6][9]
Flow Cytometry Analysis of NK Cell Degranulation (CD107a Assay)
This assay measures the degranulation of NK cells, a key indicator of their cytotoxic activity.
Materials:
-
Co-cultured cells from Protocol 2
-
Anti-CD107a antibody (or other degranulation markers)
-
Anti-CD3, Anti-CD56 antibodies for NK cell identification
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization solution
-
Flow cytometer
Protocol:
-
Add Anti-CD107a antibody to the co-culture wells at the beginning of the incubation period.
-
After the incubation, harvest the cells and wash them with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD3 and CD56 for 30 minutes at 4°C in the dark to identify the NK cell population (CD3-CD56+).
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for immediate analysis or in a suitable fixation buffer for later analysis.
-
Acquire data on a flow cytometer and analyze the percentage of CD107a+ NK cells.
Intracellular Staining for Granzyme B and IFN-γ
Materials:
-
Co-cultured cells from Protocol 2
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-CD3, Anti-CD56 antibodies
-
Fixation/Permeabilization buffer
-
Anti-Granzyme B and Anti-IFN-γ antibodies
-
FACS buffer
-
Flow cytometer
Protocol:
-
Add a protein transport inhibitor (e.g., Brefeldin A) to the co-culture for the last 4-6 hours of incubation to allow for intracellular cytokine accumulation.
-
Harvest and wash the cells as described previously.
-
Perform surface staining for CD3 and CD56.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining with fluorochrome-conjugated antibodies against Granzyme B and IFN-γ for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of Granzyme B+ and IFN-γ+ NK cells.
Visualizations
Caption: Experimental workflow for analyzing the effects of Rediocide A on NK cells.
Caption: Proposed mechanism of Rediocide A in enhancing NK cell cytotoxicity.
References
- 1. ortoalresa.com [ortoalresa.com]
- 2. Natural killer cell cytotoxicity: how do they pull the trigger? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural killer cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Rediocide A | C44H58O13 | CID 44575544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Rediocide A's Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the effects of Rediocide A, a potential immunomodulatory agent, on the tumor microenvironment (TME). The following protocols detail key experiments to elucidate the mechanism of action of Rediocide A, focusing on its impact on immune cell function and relevant signaling pathways.
Introduction
Rediocide A is a natural product that has demonstrated potential as an immune checkpoint inhibitor.[1][2] Emerging research indicates that Rediocide A can overcome tumor immuno-resistance by modulating the interaction between tumor cells and immune cells, particularly Natural Killer (NK) cells.[1][3] A critical aspect of its mechanism involves the downregulation of the immune checkpoint ligand CD155 on tumor cells, thereby enhancing the cytotoxic activity of NK cells.[1][3][4] These protocols are designed to enable researchers to systematically investigate and quantify the immunomodulatory effects of Rediocide A on the TME.
Data Presentation
Table 1: Effect of Rediocide A on NK Cell-Mediated Cytotoxicity
| Cell Line | Treatment | Effector:Target Ratio | % Cytotoxicity Increase (fold change) |
| A549 | 100 nM Rediocide A | 2:1 | 3.58-fold[1][3] |
| H1299 | 100 nM Rediocide A | 2:1 | 1.26-fold[1][3] |
Table 2: Impact of Rediocide A on NK Cell Effector Functions
| Cell Line | Treatment | Parameter | Increase |
| A549 | 100 nM Rediocide A | Granzyme B Level | 48.01%[1][3] |
| H1299 | 100 nM Rediocide A | Granzyme B Level | 53.26%[1][3] |
| A549 | 100 nM Rediocide A | IFN-γ Secretion | 3.23-fold[1][3] |
| H1299 | 100 nM Rediocide A | IFN-γ Secretion | 6.77-fold[1][3] |
Table 3: Modulation of Immune Checkpoint Ligand Expression by Rediocide A
| Cell Line | Treatment | Target Molecule | % Downregulation |
| A549 | 100 nM Rediocide A | CD155 | 14.41%[1][3] |
| H1299 | 100 nM Rediocide A | CD155 | 11.66%[1][3] |
Signaling Pathway
References
- 1. Frontiers | Update in TIGIT Immune-Checkpoint Role in Cancer [frontiersin.org]
- 2. Rediocide A | C44H58O13 | CID 44575544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Frontiers | Role of CD155/TIGIT in Digestive Cancers: Promising Cancer Target for Immunotherapy [frontiersin.org]
Practical Guide for Rediocide A Application in Immunology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide A, a natural product, has emerged as a promising agent in cancer immunotherapy research.[1][2] Its primary application lies in its ability to counteract tumor immune evasion mechanisms, specifically by enhancing the cytotoxic activity of Natural Killer (NK) cells.[1][2][3] This document provides a detailed guide for the practical application of Rediocide A in immunology research, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
Rediocide A functions as an immune checkpoint inhibitor by targeting the TIGIT/CD155 signaling pathway.[1][2] It acts by down-regulating the expression of CD155 (Poliovirus Receptor) on the surface of tumor cells. CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells. By reducing CD155 expression, Rediocide A prevents the engagement of TIGIT, thereby blocking the inhibitory signals that suppress NK cell-mediated cytotoxicity. This leads to an enhanced anti-tumor immune response.
Signaling Pathway
References
Troubleshooting & Optimization
Rediocide A Solubility: Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with Rediocide A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Rediocide A?
A1: Based on available data and experimental usage, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for dissolving Rediocide A for in vitro studies.[1] Other potential organic solvents include Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]
Q2: Is Rediocide A soluble in aqueous solutions like water or PBS?
A2: Rediocide A is expected to have low solubility in aqueous solutions. For cell culture applications, it is standard practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous culture medium.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.[1]
Q4: I observed precipitation when diluting my Rediocide A stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Please refer to the troubleshooting flowchart below for a step-by-step guide to address this.
Quantitative Solubility Data
Specific quantitative solubility data for Rediocide A in various solvents is not widely published. However, the following table summarizes the known compatible solvents. Researchers should perform their own solubility tests to determine the optimal concentration for their specific experimental needs.
| Solvent | Compatibility | Notes |
| Dimethyl Sulfoxide (DMSO) | Recommended | Commonly used for preparing stock solutions for cell-based assays.[1] |
| Chloroform | Compatible | [2] |
| Dichloromethane | Compatible | [2] |
| Ethyl Acetate | Compatible | [2] |
| Acetone | Compatible | [2] |
| Water | Poor | Expected to have low solubility. |
| Phosphate-Buffered Saline (PBS) | Poor | Expected to have low solubility. |
Experimental Protocols
Preparation of a 10 mM Rediocide A Stock Solution in DMSO
Materials:
-
Rediocide A (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm the DMSO: Warm the anhydrous DMSO to room temperature.
-
Weigh Rediocide A: Accurately weigh the desired amount of Rediocide A in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Troubleshooting Flowchart
The following diagram outlines a systematic approach to troubleshooting solubility issues with Rediocide A.
Signaling Pathway (Placeholder)
As Rediocide A's mechanism of action is a subject of ongoing research, a definitive signaling pathway diagram is not yet established. However, should a specific pathway be elucidated, a diagram can be generated using the following template.
References
Technical Support Center: Optimizing Rediocide A Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Rediocide A for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Rediocide A in a cytotoxicity assay?
A1: Based on published studies, a starting concentration range of 10 nM to 100 nM is recommended for Rediocide A in cytotoxicity assays with non-small cell lung cancer cell lines like A549 and H1299.[1] For a new cell line, it is advisable to perform a preliminary wide-range screening (e.g., 1 nM to 1000 nM using 10-fold dilutions) to determine an approximate effective concentration.
Q2: What is the mechanism of action of Rediocide A?
A2: Rediocide A functions as an immune checkpoint inhibitor. It enhances the cytotoxic activity of Natural Killer (NK) cells against cancer cells by downregulating the expression of CD155 on the tumor cells.[1][2][3] This disrupts the inhibitory interaction between CD155 on tumor cells and TIGIT on NK cells.
Q3: Which cytotoxicity assays are compatible with Rediocide A?
A3: Rediocide A's effect on cell viability can be assessed using various standard cytotoxicity assays. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][4][5][6]
-
Calcein AM Assay: This fluorescence-based assay measures the intracellular esterase activity and membrane integrity of living cells.[7][8]
-
Biophotonic Cytotoxicity and Impedance Assays: These methods were used in key studies on Rediocide A to detect NK cell-mediated lysis.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Background in MTT Assay | Contamination of media or reagents.[9] | Use fresh, sterile reagents and media. Consider using a phenol red-free medium during the MTT incubation step.[9] |
| Intrinsic color of Rediocide A interfering with absorbance reading.[9] | Run a control well with Rediocide A in media without cells to measure its background absorbance and subtract it from the experimental values. | |
| Incomplete solubilization of formazan crystals.[9] | Ensure complete dissolution of the formazan crystals by vigorous pipetting or using an orbital shaker. Check for complete solubilization under a microscope before reading the plate.[9] | |
| Low Signal or No Effect Observed | Rediocide A concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is too short. | The initial reported incubation time for Rediocide A is 24 hours.[1][3] Consider extending the incubation period (e.g., 48 or 72 hours) to observe a significant effect. | |
| Cell density is too low. | Optimize the initial cell seeding density to ensure a sufficient number of cells for a detectable signal. | |
| Inconsistent Results Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting into wells. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. | |
| Edge effects in the microplate.[10] | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of Rediocide A in DMSO.
-
Perform serial dilutions of Rediocide A in a complete culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Rediocide A. Include a vehicle control (medium with the same concentration of DMSO used for the highest Rediocide A concentration) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix thoroughly by pipetting or using an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Calcein AM Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing cytotoxicity using Calcein AM.
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate at an optimized density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of Rediocide A concentrations as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Calcein AM Staining:
-
Prepare a 1 to 5 µM working solution of Calcein AM in PBS or a suitable buffer. The optimal concentration should be determined experimentally.
-
Wash the cells once with PBS.
-
Add 100 µL of the Calcein AM working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~494 nm and emission at ~517 nm.
Visualizations
Caption: Workflow for optimizing Rediocide A concentration in cytotoxicity assays.
Caption: Rediocide A mechanism of action via the TIGIT/CD155 signaling pathway.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. m.youtube.com [m.youtube.com]
How to avoid off-target effects of Rediocide A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments and interpret data while minimizing the off-target effects of Rediocide A.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of Rediocide A in cancer immunology?
A1: Rediocide A's primary on-target effect in the context of cancer immunology is the downregulation of the immune checkpoint protein CD155 (also known as the poliovirus receptor) on tumor cells.[1][2] This action overcomes the immuno-resistance of cancer cells to Natural Killer (NK) cells, thereby enhancing NK cell-mediated lysis of tumors.[1][2]
Q2: What is the underlying mechanism of action of Rediocide A?
A2: Rediocide A is a daphnane ester that acts as a potent activator of conventional Protein Kinase C (PKC) isozymes. This activation leads to the desensitization and internalization of various G-protein-coupled receptors (GPCRs) and modulates downstream signaling pathways that control cell proliferation, differentiation, and apoptosis.[3][4] Its effect on CD155 expression is a consequence of this broad PKC activation.
Q3: What are the likely off-target effects of Rediocide A?
A3: As a potent PKC activator, Rediocide A's off-target effects are primarily driven by the widespread and non-specific activation of various PKC isoforms. This can lead to a cascade of downstream phosphorylation events, impacting numerous cellular processes. Other daphnane diterpene esters have been shown to inhibit DNA and protein synthesis and affect cell cycle progression.[5] Therefore, researchers should anticipate broad effects on cellular signaling beyond the intended modulation of CD155.
Q4: How can I distinguish between on-target and off-target effects of Rediocide A?
A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use a secondary, structurally different PKC activator: If a similar phenotype is observed with a different PKC activator, it is likely a result of on-target PKC activation.
-
Perform dose-response studies: On-target effects should typically occur at lower concentrations of Rediocide A than off-target effects.
-
Employ genetic knockdown or knockout of the intended target (CD155): If the effect of Rediocide A is still observed in the absence of CD155, it is likely an off-target effect.
-
Utilize a kinase-dead or inhibitor-resistant mutant of PKC: This can help confirm if the observed effects are indeed mediated by PKC activation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High cellular toxicity at concentrations intended for on-target effects. | Rediocide A is engaging off-target pathways that are critical for cell survival. | 1. Lower the concentration: Determine the minimal effective concentration for CD155 downregulation. 2. Time-course experiment: Reduce the incubation time to see if the therapeutic window can be improved. 3. Cell line sensitivity: Test a panel of cell lines to identify models with a better therapeutic index. |
| Inconsistent or unexpected changes in gene or protein expression. | Widespread activation of PKC is affecting multiple signaling pathways. | 1. Perform a phosphoproteomics or kinase activity screen: To identify the scope of off-target kinase activation. 2. Use specific inhibitors for suspected off-target pathways: To confirm their involvement in the observed phenotype. 3. Consult the literature for known downstream targets of PKC: To better understand the potential signaling cascades being activated. |
| Difficulty reproducing the desired phenotype. | Cellular context, including the expression levels of PKC isoforms and other signaling proteins, can influence the response to Rediocide A. | 1. Characterize your cell model: Profile the expression of PKC isoforms and key signaling molecules. 2. Standardize experimental conditions: Ensure consistency in cell density, serum concentration, and other culture conditions. 3. Use a positive control: A well-characterized PKC activator like Phorbol 12-myristate 13-acetate (PMA) can be used as a reference. |
Data Presentation
Table 1: On-Target Effects of Rediocide A on Non-Small Cell Lung Cancer (NSCLC) Cells Co-cultured with NK Cells
| Cell Line | Rediocide A Conc. | Effect | Magnitude of Change |
| A549 | 100 nM | Increased NK cell-mediated lysis | 3.58-fold |
| H1299 | 100 nM | Increased NK cell-mediated lysis | 1.26-fold |
| A549 | 100 nM | Increased Granzyme B level | 48.01% |
| H1299 | 100 nM | Increased Granzyme B level | 53.26% |
| A549 | 100 nM | Increased IFN-γ level | 3.23-fold |
| H1299 | 100 nM | Increased IFN-γ level | 6.77-fold |
| A549 | 100 nM | Downregulation of CD155 expression | 14.41% |
| H1299 | 100 nM | Downregulation of CD155 expression | 11.66% |
Table 2: Representative Anti-proliferative Effects of Other Daphnane Diterpene Esters on A549 Human Lung Cancer Cells
| Compound | IC50 (nM) |
| Yuanhuahine | 12 |
| Yuanhualine | 25 |
| Yuanhuacine | 33 |
| Yuanhuadine | 53 |
| Yuanhuagine | 18 |
Data is presented to illustrate the potent cytotoxic effects of this class of compounds, which may be indicative of off-target effects at higher concentrations. Data summarized from[6]
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Target Kinase Inhibition
This protocol provides a general framework for assessing the selectivity of Rediocide A against a broad panel of kinases.
1. Materials:
-
Rediocide A stock solution (in DMSO)
-
Kinase panel (commercially available kits, e.g., from Promega, Reaction Biology)
-
Kinase reaction buffer
-
ATP
-
Substrates for each kinase
-
ADP detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader for luminescence detection
2. Method:
-
Prepare serial dilutions of Rediocide A in DMSO.
-
In a 384-well plate, add the kinase, substrate, and Rediocide A to the reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the time specified by the kit manufacturer (typically 1 hour).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based ADP detection reagent.
-
Calculate the percentage of kinase inhibition for each concentration of Rediocide A.
-
Plot the percentage of inhibition versus the log of the Rediocide A concentration to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is used to verify that Rediocide A directly binds to its intended target (and potential off-targets) in a cellular environment.
1. Materials:
-
Cells of interest
-
Rediocide A stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heat treatment (e.g., PCR cycler, heating block)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein(s)
2. Method:
-
Treat cultured cells with Rediocide A or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of Rediocide A indicates target engagement and stabilization.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Daphnane diterpene esters with anti-proliferative activities against human lung cancer cells from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
Rediocide A stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Rediocide A.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Rediocide A?
For long-term storage, it is recommended to store solid Rediocide A at -20°C. For short-term storage, it can be kept at 4°C for up to two years. While many compounds are stable at room temperature for short periods, colder temperatures are generally preferred to ensure maximum stability.[1]
Q2: How should I prepare and store Rediocide A stock solutions?
Rediocide A can be dissolved in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2] For cell culture experiments, DMSO is commonly used.[2][3][4]
To prepare a stock solution:
-
Allow the solid Rediocide A vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the compound in the desired solvent to the desired concentration.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
For storage of stock solutions:
-
Store at -80°C for up to six months.
-
For shorter periods, storage at -20°C for up to one month is acceptable.[1]
-
It is advisable to re-test the efficacy of solutions stored at -20°C for longer than one month.[1]
Q3: Is Rediocide A sensitive to light?
While there is no direct data on the photosensitivity of Rediocide A, it is good laboratory practice to protect all chemical compounds from light, especially when in solution. In published experimental protocols using Rediocide A, steps were taken to avoid light exposure during cell staining procedures.[2][5] Therefore, it is recommended to store Rediocide A, both in solid form and in solution, in light-protected containers (e.g., amber vials or tubes wrapped in foil).
Q4: What is the stability of Rediocide A at different pH values?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of Rediocide A in aqueous media | Low solubility of Rediocide A in aqueous solutions. The final DMSO concentration might be too low. | Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically below 0.5% for cell culture experiments to avoid toxicity.[1] Prepare working solutions by diluting the stock solution in a stepwise manner. |
| Inconsistent or unexpected experimental results | Degradation of Rediocide A due to improper storage or handling. Multiple freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes. Ensure that both solid compound and stock solutions are stored at the recommended temperatures and protected from light. Use a fresh aliquot for each experiment. |
| Low cell viability in control group (treated with vehicle) | High concentration of the solvent (e.g., DMSO) in the final working solution. | Ensure the final concentration of the solvent is not toxic to your cells. For DMSO, this is typically less than 0.5%. Run a vehicle-only control to assess solvent toxicity.[1] |
Experimental Protocols
Preparation of Rediocide A for In Vitro Cell-Based Assays
This protocol is adapted from a study investigating the effect of Rediocide A on natural killer (NK) cell-mediated cytotoxicity.[3][4]
Materials:
-
Rediocide A (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM or RPMI-1640)
Procedure:
-
Stock Solution Preparation (e.g., 1 mM): a. Allow the vial of solid Rediocide A to warm to room temperature. b. In a sterile environment (e.g., a biological safety cabinet), dissolve the appropriate amount of Rediocide A in sterile DMSO to achieve a 1 mM stock solution. c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single experiments. e. Store the aliquots at -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the Rediocide A stock solution at room temperature. b. Dilute the stock solution with cell culture medium to the desired final concentration (e.g., 10 nM or 100 nM).[3][4] Ensure the final DMSO concentration is below 0.5%. c. Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium. d. Use the working solution immediately in your cell-based assay.
Visualizations
Caption: Experimental workflow for using Rediocide A in cell-based assays.
Caption: Rediocide A enhances NK cell cytotoxicity by downregulating CD155.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged storage of red cells at 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Rediocide A Derivatives and Other Daphnane-Type Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges encountered during the synthesis of Rediocide A and other complex daphnane-type diterpenoids. Due to the immense structural complexity, the total synthesis of many daphnane-type diterpenoids, including Rediocide A, remains a formidable challenge with limited reports in the scientific literature.[1][2][3] Consequently, isolation from natural sources is often the primary method for obtaining these compounds.[2]
This guide focuses on the synthesis of the core structural motifs and key functionalizations characteristic of this class of molecules, drawing on strategies employed for related tigliane and daphnane diterpenoids to provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Rediocide A and other daphnane-type diterpenoids?
A1: The synthesis of these molecules is exceptionally challenging due to their intricate molecular architecture. Key difficulties include:
-
Dense Stereochemistry: The presence of multiple contiguous stereocenters, many of which are quaternary, requires highly stereoselective reactions.
-
Complex Ring Systems: The characteristic fused 5/7/6 or related polycyclic systems are difficult to construct with the correct stereochemistry.
-
Functional Group Sensitivity: The molecules are often adorned with sensitive functional groups, such as orthoesters, epoxides, and multiple hydroxyl groups, which are prone to undesired side reactions under many synthetic conditions.[2][3]
-
Macrocyclic Closure: Rediocides, in particular, feature a large macrolide ring, and its closure is often a low-yielding and challenging step.[2]
Q2: Are there any reported total syntheses of Rediocide A?
A2: As of late 2025, there are no published total syntheses of Rediocide A in peer-reviewed scientific literature. The synthesis of daphnane-type diterpenoids in general is an active area of research, but successful total syntheses are rare.[2]
Q3: What are some common strategies for constructing the core ring system of daphnane diterpenoids?
A3: Several strategies have been explored for the synthesis of the daphnane core, often involving:
-
Intramolecular Cycloadditions: Reactions like intramolecular [4+3] cycloadditions have been investigated to form the central seven-membered ring.
-
Radical Cyclizations: Free-radical-mediated cyclizations can be effective for forming highly substituted rings.
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of the seven-membered ring or the macrocycle.
-
Biomimetic Approaches: Strategies that mimic the proposed biosynthetic pathway of these natural products are also an area of interest.
Troubleshooting Guides
This section provides troubleshooting for common problems encountered during the synthesis of daphnane-type diterpenoid cores and the introduction of key functionalities.
Low Diastereoselectivity in Key Ring-Forming Reactions
| Problem | Potential Cause | Troubleshooting Strategy |
| Poor stereocontrol in the formation of the 5/7 fused ring system. | - Steric hindrance from existing stereocenters.- Sub-optimal catalyst or reagent control.- Flexible transition state. | - Screen a variety of catalysts: For metal-catalyzed reactions, experiment with different ligands and metal centers.- Modify directing groups: Introduce or alter directing groups near the reaction center to influence the trajectory of the incoming reagent.- Temperature optimization: Lowering the reaction temperature can often enhance selectivity.- Solvent effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry; screen a range of solvents. |
| Epimerization of existing stereocenters under reaction conditions. | - Presence of acidic or basic functionalities.- Use of harsh reagents or prolonged reaction times. | - Protecting group strategy: Protect sensitive protons or functional groups to prevent epimerization.- Milder reagents: Explore milder reaction conditions (e.g., buffered solutions, non-ionic bases).- Reduce reaction time: Optimize for the shortest possible reaction time that still affords a reasonable yield. |
Difficulty with Late-Stage Functionalization
| Problem | Potential Cause | Troubleshooting Strategy |
| Failure to install sensitive functional groups (e.g., orthoesters, epoxides) on a complex intermediate. | - Steric congestion around the target site.- Incompatible functional groups elsewhere in the molecule leading to side reactions.- Low reactivity of the advanced intermediate. | - Change the order of steps: Consider introducing the sensitive functionality earlier in the synthesis if possible.- Use of highly reactive reagents: Employ more potent reagents, but be mindful of potential side reactions.- Employ a protecting group strategy: Mask reactive sites that could interfere with the desired transformation.- Catalyst screening: For catalyzed reactions, explore different catalysts that may be more tolerant of the complex substrate. |
| Decomposition of the molecule during a functional group interconversion. | - The molecule is unstable to the reaction conditions (e.g., acidic, basic, oxidative, or reductive). | - Use milder and more selective reagents: For example, for an oxidation, switch from a strong oxidant like KMnO4 to a milder one like Dess-Martin periodinane.- Careful control of pH: Use buffered systems to maintain a pH range where the molecule is stable.- Protection of sensitive groups: As mentioned above, a robust protecting group strategy is crucial. |
Challenges in Macrocyclization
| Problem | Potential Cause | Troubleshooting Strategy |
| Low yield in macrolactonization or ring-closing metathesis to form the macrocycle. | - High conformational flexibility of the linear precursor.- Intermolecular side reactions competing with the desired intramolecular cyclization.- Steric hindrance at the reaction sites. | - High dilution conditions: Running the reaction at very low concentrations (e.g., <0.01 M) favors intramolecular over intermolecular reactions.- Conformational constraints: Introduce temporary structural elements (e.g., a temporary ring) to pre-organize the linear precursor for cyclization.- Choice of cyclization site: The success of macrocyclization is highly dependent on the bond being formed. Explore different disconnection points for the macrocycle.- Catalyst choice for RCM: For ring-closing metathesis, screen different Grubbs-type catalysts, as their activity and stability can vary significantly with the substrate. |
Experimental Protocols & Methodologies (Hypothetical Examples Based on Analogs)
Since a total synthesis of Rediocide A is not published, the following protocols are illustrative examples for key transformations relevant to the synthesis of daphnane-type diterpenoids.
Protocol 1: Stereoselective Aldol Reaction for Setting Key Stereocenters
This protocol describes a representative substrate-controlled aldol reaction to establish a new stereocenter, a common challenge in polyketide-derived natural products.
| Step | Procedure | Notes |
| 1. Reagent Preparation | A solution of the chiral ketone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) is cooled to -78 °C under an argon atmosphere. | Strict exclusion of water and air is critical. |
| 2. Enolate Formation | Freshly distilled diisopropylethylamine (1.5 equiv) is added, followed by the dropwise addition of dibutylboron triflate (1.2 equiv). The mixture is stirred for 30 minutes at -78 °C. | The choice of boron reagent and base can influence the geometry of the enolate and thus the stereochemical outcome. |
| 3. Aldol Addition | A solution of the aldehyde (1.1 equiv) in anhydrous CH₂Cl₂ is added dropwise. The reaction is stirred at -78 °C for 2 hours. | Slow addition of the aldehyde is important to control the reaction rate and minimize side reactions. |
| 4. Quench and Workup | The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. | The pH of the quench should be controlled to avoid degradation of the product. |
| 5. Purification | The crude product is purified by flash column chromatography on silica gel. | The choice of eluent will depend on the polarity of the product. |
Quantitative Data from Analogous Syntheses (Illustrative)
The following table presents representative yields for key reaction types encountered in the synthesis of complex polycyclic natural products. These are not specific to Rediocide A but provide a general benchmark.
| Reaction Type | Substrate Complexity | Typical Yield Range | Key Challenges |
| [4+3] Cycloaddition | Moderate | 50-70% | Regio- and stereoselectivity |
| Ring-Closing Metathesis | High | 40-80% | Catalyst choice, substrate steric hindrance |
| Late-Stage Oxidation | High | 30-60% | Selectivity, substrate decomposition |
| Macrolactonization | High | 10-50% | High dilution required, competing oligomerization |
Visualizations
Logical Workflow for Troubleshooting Low Yield in a Coupling Reaction
References
Overcoming resistance to Rediocide A treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Rediocide A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Rediocide A?
A1: Rediocide A is a highly selective inhibitor of the Apoptosis-Signal Regulating Kinase 1 (ASK1). In susceptible cells, inhibition of ASK1 disrupts the pro-survival signaling cascade, leading to the activation of the intrinsic apoptotic pathway, characterized by caspase activation and programmed cell death.
Q2: How should I store and handle Rediocide A?
A2: Rediocide A is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in DMSO to create a stock solution, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Q3: My cells are not responding to Rediocide A as expected. What are the initial troubleshooting steps?
A3: If you observe a lack of efficacy, first verify the basics:
-
Reagent Integrity: Confirm the correct concentration and integrity of your Rediocide A stock. If in doubt, prepare a fresh stock solution.
-
Cell Health: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a low passage number range.[1][2]
-
Assay Conditions: Double-check all assay parameters, including cell seeding density, treatment duration, and reagent concentrations.[3]
Q4: What are the known mechanisms of resistance to Rediocide A?
A4: Acquired resistance to Rediocide A has been observed and is typically associated with one or more of the following molecular changes:
-
Target Alteration: Point mutations in the ASK1 gene that decrease the binding affinity of Rediocide A.
-
Bypass Pathway Activation: Upregulation of anti-apoptotic proteins, such as Bcl-2, which can override the pro-apoptotic signal generated by ASK1 inhibition.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (MDR1), which actively pump Rediocide A out of the cell, reducing its intracellular concentration.[6][7]
Q5: How can I determine if my cells have developed resistance to Rediocide A?
A5: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically >5-fold) in the IC50 value compared to the parental, sensitive cell line is a strong indicator of acquired resistance.[8] Further molecular analysis can then be performed to identify the specific resistance mechanism.
Troubleshooting Guide: Loss of Efficacy or Unexpected Cell Survival
This guide provides a systematic approach to troubleshooting experiments where Rediocide A does not produce the expected level of cell death.
Logical Flow for Troubleshooting Rediocide A Efficacy
Caption: A decision tree for troubleshooting diminished Rediocide A efficacy.
Data Presentation
Table 1: IC50 Values of Rediocide A in Sensitive vs. Resistant Cell Lines
This table presents typical IC50 values obtained from a 72-hour cell viability assay. A significant shift to a higher IC50 value is indicative of acquired resistance.[8]
| Cell Line | Description | IC50 (nM) | Fold Change |
| Parental-S | Rediocide A Sensitive | 50 ± 5 | - |
| Resistant-R1 | Rediocide A Resistant | 650 ± 45 | 13.0 |
| Resistant-R2 | Rediocide A Resistant | 1200 ± 90 | 24.0 |
Table 2: Relative Protein Expression in Rediocide A Resistant Cells
This table summarizes data from Western blot analysis, showing common molecular changes associated with the resistant cell lines described in Table 1. Values are normalized to the parental cell line.
| Protein | Parental-S | Resistant-R1 | Resistant-R2 | Suspected Mechanism |
| ASK1 | 1.0 | 1.1 | 0.9 | Target Alteration (Mutation) |
| Bcl-2 | 1.0 | 8.5 | 1.2 | Bypass Pathway Activation |
| MDR1 | 1.0 | 1.3 | 15.2 | Increased Drug Efflux |
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of Rediocide A in culture medium. Concentrations should span a range appropriate for your expected IC50 (e.g., 1 nM to 10 µM).
-
Treatment: Remove the medium from the cells and add 100 µL of the Rediocide A dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus the log of the drug concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot Analysis for Resistance Markers
-
Lysate Preparation: Treat cells with Rediocide A for 48 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ASK1, Bcl-2, MDR1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensity and normalize to the loading control to determine relative protein expression.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of Rediocide A for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizations
Proposed Signaling Pathway of Rediocide A
Caption: Rediocide A inhibits ASK1, leading to apoptosis.
Experimental Workflow for Investigating Resistance
Caption: A workflow for identifying the mechanism of Rediocide A resistance.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 6. Mechanisms of drug resistance in cancer chemotherapy [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Rediocide A Delivery Methods for In-Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining delivery methods for Rediocide A in in-vivo studies.
Section 1: Frequently Asked Questions (FAQs)
Product Information
Q1: What is Rediocide A and what are its basic chemical properties?
Rediocide A is a highly modified daphnane diterpenoid with the chemical formula C44H58O13 and a molecular weight of approximately 794.92 g/mol .[1][2] Its CAS number is 280565-85-7.[1][][4][5] As a daphnane diterpenoid, it is expected to be a hydrophobic molecule, suggesting poor water solubility.[6][7][8][9]
| Property | Value |
| Molecular Formula | C44H58O13 |
| Molecular Weight | 794.92 g/mol |
| CAS Number | 280565-85-7 |
| Chemical Class | Daphnane Diterpenoid |
| Predicted Solubility | Likely poorly soluble in water |
Q2: What is the known mechanism of action for Rediocide A?
Rediocide A has been shown to enhance the immune response against cancer cells by targeting the TIGIT/CD155 signaling pathway.[10] It down-regulates the expression of CD155 on tumor cells, which is a ligand for the inhibitory TIGIT receptor on Natural Killer (NK) cells and T cells.[11][12][13][14] By reducing CD155 expression, Rediocide A prevents the activation of the inhibitory TIGIT signaling cascade in NK cells, thereby restoring their cytotoxic activity against tumor cells.[11][15]
Formulation and Delivery
Q3: What are the general strategies for formulating a hydrophobic compound like Rediocide A for in-vivo studies?
Due to its presumed hydrophobic nature, Rediocide A will likely require a specialized formulation to ensure adequate solubility and bioavailability for in-vivo studies. Common strategies include:
-
Co-solvent systems: Utilizing a mixture of a primary solvent (like DMSO or ethanol) in which Rediocide A is soluble, and a vehicle tolerated by the animal model (such as saline or polyethylene glycol).
-
Surfactant-based formulations: Incorporating surfactants to create micelles that can encapsulate the hydrophobic drug and improve its dispersion in an aqueous vehicle.
-
Lipid-based delivery systems: Formulating Rediocide A in oils or other lipidic excipients, which can enhance absorption, particularly for oral administration.
-
Nanoparticle formulations: Encapsulating Rediocide A within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and potentially allow for targeted delivery.
Q4: Which administration routes are suitable for in-vivo studies with Rediocide A?
The choice of administration route will depend on the experimental goals.
-
Intravenous (IV) injection: This route ensures 100% bioavailability and is suitable for determining the intrinsic activity of Rediocide A. However, it requires a formulation that is soluble and stable in a physiologically compatible vehicle to avoid precipitation in the bloodstream.
-
Oral gavage: This route is relevant for assessing the potential of Rediocide A as an oral therapeutic. Formulations for oral gavage often involve suspensions or lipid-based systems to enhance absorption from the gastrointestinal tract.
Section 2: Troubleshooting Guides
Intravenous Administration
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution with aqueous vehicle | Rediocide A is poorly soluble in the final vehicle. | - Increase the proportion of the co-solvent (e.g., DMSO, PEG 400) in the final formulation, being mindful of vehicle toxicity limits.- Experiment with different co-solvents or a combination of co-solvents.- Incorporate a surfactant (e.g., Tween 80, Cremophor EL) to improve solubility.- Consider a nanoparticle-based formulation. |
| Animal distress or mortality after injection | Vehicle toxicity at the administered concentration. | - Reduce the concentration of organic co-solvents in the final formulation.- Consult literature for the maximum tolerated dose of the chosen vehicle in the specific animal model.- Decrease the injection volume and/or the rate of administration.- Ensure the pH of the final formulation is within a physiologically acceptable range. |
| Inconsistent results between animals | Instability of the formulation leading to variable dosing. | - Prepare the formulation fresh before each experiment.- Assess the stability of the stock solution and the final formulation over the duration of the experiment.- Ensure thorough mixing of the formulation before each injection. |
Oral Administration
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable bioavailability | Poor absorption from the gastrointestinal tract. | - Reduce the particle size of Rediocide A in suspension formulations to increase surface area and dissolution.- Formulate Rediocide A in a lipid-based vehicle to enhance absorption.- Include a permeation enhancer in the formulation, though this should be done with caution due to potential toxicity.- Investigate potential for efflux by P-glycoprotein and consider co-administration with an inhibitor if appropriate. |
| Gastrointestinal toxicity (e.g., diarrhea, weight loss) | Irritation caused by the formulation or high local drug concentration. | - Reduce the concentration of surfactants or other potentially irritating excipients.- Ensure the osmolality of the formulation is appropriate.- Administer the formulation with food if the experimental design allows. |
| Regurgitation or difficulty in administration | High viscosity or unpalatability of the formulation. | - Adjust the viscosity of the formulation by altering the concentration of suspending agents.- For voluntary oral administration, consider incorporating flavoring agents suitable for the animal model. |
Section 3: Experimental Protocols
Note: As specific solubility and stability data for Rediocide A are not publicly available, the following protocols are generalized and should be optimized for your specific experimental conditions.
Protocol 1: Preparation of a Co-solvent-based Formulation for Intravenous Injection
-
Stock Solution Preparation:
-
Dissolve Rediocide A in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.
-
-
Vehicle Preparation:
-
Prepare the vehicle by mixing a co-solvent such as PEG 400 with saline (0.9% NaCl). A common starting ratio is 40% PEG 400 and 60% saline.
-
-
Final Formulation Preparation:
-
On the day of the experiment, slowly add the Rediocide A stock solution to the vehicle while vortexing to achieve the desired final concentration. The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid toxicity.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized (see Troubleshooting section).
-
-
Administration:
-
Administer the formulation to the animals via tail vein injection at a controlled rate. The injection volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).
-
Protocol 2: Preparation of a Suspension for Oral Gavage
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. It may be necessary to stir the solution for several hours to ensure complete dissolution. A small amount of a surfactant like Tween 80 (e.g., 0.1%) can be added to aid in wetting the compound.
-
-
Suspension Preparation:
-
Weigh the required amount of Rediocide A powder.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while triturating or vortexing to create a uniform suspension at the desired final concentration.
-
-
Administration:
-
Administer the suspension to the animals using a suitable oral gavage needle. The administration volume should be appropriate for the animal's weight (e.g., 10 mL/kg for mice). Ensure the suspension is well-mixed before each administration.
-
Section 4: Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rediocide A | C44H58O13 | CID 44575544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rediocide A | CAS:280565-85-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. biosynth.com [biosynth.com]
- 6. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Blocking TIGIT/CD155 signalling reverses CD8+ T cell exhaustion and enhances the antitumor activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TIGIT and CD155 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
Addressing inconsistencies in Rediocide A experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges encountered during experimentation with Rediocide A. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the reliability and reproducibility of your results.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during experiments involving Rediocide A, providing potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent NK cell-mediated cytotoxicity of tumor cells.
-
Question: We are observing high variability in the percentage of tumor cell lysis in our NK cell co-culture experiments with Rediocide A. What could be the cause?
-
Answer: Variability in NK cell-mediated lysis can stem from several factors:
-
Effector-to-Target (E:T) Ratio: Ensure you are using a consistent E:T ratio across all experiments. A common starting point is a 2:1 or 1:1 ratio.[1]
-
NK Cell Viability and Activity: The health and activation state of your primary NK cells are critical. Ensure the viability of your NK cells is high before co-culture.[1] It is also important to note that Rediocide A has been shown not to affect the viability of NK cells directly.[1][2]
-
Tumor Cell Line Integrity: Use tumor cell lines (e.g., A549, H1299) at a low passage number and ensure they are free from contamination.
-
Rediocide A Concentration and Purity: Verify the concentration and purity of your Rediocide A stock. We recommend using concentrations of 10 nM and 100 nM for initial experiments.[3][4]
-
Incubation Time: A 24-hour co-culture period is a standard duration for these assays.[3][4]
-
Issue 2: Low or no increase in IFN-γ secretion.
-
Question: We are not observing the expected increase in IFN-γ levels after treating our NK-tumor cell co-cultures with Rediocide A. Why might this be?
-
Answer: A lack of IFN-γ response could be due to the following:
-
Assay Sensitivity: Ensure your ELISA for IFN-γ is sensitive enough to detect the expected changes. Check the manufacturer's protocol and consider using a positive control.
-
Timing of Measurement: IFN-γ secretion may peak at different time points. Consider performing a time-course experiment to determine the optimal measurement time.
-
NK Cell Donor Variability: If using primary NK cells from different donors, you may observe variability in cytokine production. It is advisable to use cells from multiple donors to ensure the results are robust.[3]
-
Issue 3: Inconsistent downregulation of CD155 expression.
-
Question: Our flow cytometry results show inconsistent downregulation of CD155 on tumor cells after Rediocide A treatment. What could be the issue?
-
Answer: Inconsistent CD155 expression could be attributed to:
-
Antibody Staining: Titrate your anti-CD155 antibody to determine the optimal concentration for staining. Ensure proper blocking of Fc receptors to reduce non-specific binding.
-
Gating Strategy: Maintain a consistent gating strategy in your flow cytometry analysis across all samples and experiments.
-
Cell Viability: Exclude dead cells from your analysis as they can non-specifically bind antibodies. Use a viability dye for this purpose.
-
Issue 4: Unexpected effects on cell signaling pathways.
-
Question: We are observing effects that seem unrelated to the TIGIT/CD155 axis. What other pathways might Rediocide A be affecting?
-
Answer: Rediocide A has been shown to have multiple mechanisms of action. In addition to its effects on the immune checkpoint molecule CD155, it can also induce G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C (PKC).[5] This could lead to broader effects on cellular signaling. If you observe unexpected results, consider investigating PKC activation or downstream GPCR signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from experiments with Rediocide A on non-small cell lung cancer (NSCLC) cell lines A549 and H1299.
Table 1: Effect of Rediocide A on NK Cell-Mediated Lysis of NSCLC Cells [1][4]
| Cell Line | Rediocide A Concentration | % Lysis (vs. Vehicle Control) | Fold Increase |
| A549 | 100 nM | 78.27% | 3.58 |
| H1299 | 100 nM | 74.78% | 1.26 |
Table 2: Effect of Rediocide A on Granzyme B and IFN-γ Levels [1][3][4]
| Cell Line | Rediocide A Concentration | Granzyme B Level Increase | IFN-γ Level Increase (Fold) |
| A549 | 100 nM | 48.01% | 3.23 |
| H1299 | 100 nM | 53.26% | 6.77 |
Table 3: Effect of Rediocide A on CD155 Expression [1][3][4]
| Cell Line | Rediocide A Concentration | CD155 Expression Downregulation |
| A549 | 100 nM | 14.41% |
| H1299 | 100 nM | 11.66% |
Experimental Protocols
Protocol 1: NK Cell and Tumor Cell Co-culture
-
Culture A549 or H1299 tumor cells to 80-90% confluency.
-
Isolate primary NK cells from healthy donors.
-
Seed tumor cells in a 96-well plate.
-
Add NK cells to the tumor cells at the desired Effector:Target (E:T) ratio (e.g., 2:1).
-
Treat the co-culture with Rediocide A (10 nM or 100 nM) or vehicle control (0.1% DMSO).[3][4]
-
Proceed with cytotoxicity, cytokine, or flow cytometry assays.
Protocol 2: Biophotonic Cytotoxicity Assay
-
Use tumor cell lines stably expressing luciferase (e.g., A549-Luc).
-
Following the 24-hour co-culture with NK cells and Rediocide A, add the luciferase substrate.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of lysis based on the reduction in luminescence compared to tumor cells cultured alone.
Protocol 3: Flow Cytometry for CD155 and Granzyme B
-
After co-culture, harvest the cells.
-
For CD155 staining, stain the cell suspension with a fluorescently labeled anti-CD155 antibody.
-
For intracellular Granzyme B staining, first, stain for surface markers, then fix and permeabilize the cells before adding the anti-Granzyme B antibody.
-
Include a viability dye to exclude dead cells.
-
Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).[1]
Protocol 4: ELISA for IFN-γ
-
After the 24-hour co-culture, centrifuge the plate and collect the supernatant.
-
Perform an ELISA for IFN-γ on the supernatant according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentration of IFN-γ based on a standard curve.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with Rediocide A.
Caption: Rediocide A enhances NK cell activity by downregulating CD155 on tumor cells.
Caption: Rediocide A induces GPCR desensitization via PKC activation.
Caption: General experimental workflow for assessing Rediocide A effects.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CD155 Inhibitors: Rediocide A and Beyond
For Researchers, Scientists, and Drug Development Professionals
The cell surface receptor CD155, also known as the poliovirus receptor (PVR), has emerged as a critical regulator of anti-tumor immunity. Its overexpression in various cancers is often associated with poor prognosis, making it a compelling target for novel immunotherapies. CD155 exerts its immunosuppressive effects primarily through its interaction with the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on T cells and Natural Killer (NK) cells. This guide provides a comparative overview of Rediocide A, a natural product-derived inhibitor of CD155, and other therapeutic strategies aimed at disrupting the CD155-TIGIT axis, with a focus on supporting experimental data.
Mechanisms of Action: A Tale of Two Strategies
Inhibitors of the CD155 pathway predominantly employ two distinct mechanisms: downregulation of CD155 expression or blockade of the CD155-TIGIT interaction.
Rediocide A , a natural product, has been shown to decrease the surface expression of CD155 on cancer cells. This reduction in available ligand leads to a diminished engagement of the inhibitory TIGIT receptor on immune cells, thereby unleashing their anti-tumor activity.[1][2]
In contrast, the majority of clinically evaluated CD155-pathway inhibitors are monoclonal antibodies that target TIGIT . These antibodies physically block the interaction between TIGIT and CD155, preventing the transmission of inhibitory signals and restoring the cytotoxic function of T cells and NK cells.[3][4][5] Some research also explores the development of small molecules and antibodies that directly target CD155 to prevent its interaction with TIGIT.[6][7][8][]
Performance Data: Rediocide A in Preclinical Models
Experimental studies have demonstrated the potential of Rediocide A in enhancing anti-tumor immune responses by downregulating CD155. The following table summarizes key quantitative data from a study on non-small cell lung cancer (NSCLC) cell lines.
| Parameter | Cell Line | Treatment | Result | Reference |
| CD155 Expression | A549 | 100 nM Rediocide A | 14.41% decrease | [1][2] |
| H1299 | 100 nM Rediocide A | 11.66% decrease | [1][2] | |
| NK Cell-Mediated Lysis | A549 | 100 nM Rediocide A | 3.58-fold increase | [1][2] |
| H1299 | 100 nM Rediocide A | 1.26-fold increase | [1][2] | |
| IFN-γ Secretion | A549 co-culture | 100 nM Rediocide A | 3.23-fold increase | [1][2] |
| H1299 co-culture | 100 nM Rediocide A | 6.77-fold increase | [1][2] | |
| Granzyme B Level | A549 co-culture | 100 nM Rediocide A | 48.01% increase | [1][2] |
| H1299 co-culture | 100 nM Rediocide A | 53.26% increase | [1][2] |
Performance Data: Anti-TIGIT Antibodies in Clinical Trials
Numerous anti-TIGIT monoclonal antibodies are currently in clinical development, often in combination with PD-1/PD-L1 inhibitors. While direct comparative data with Rediocide A is unavailable, the clinical activity of these agents underscores the therapeutic potential of targeting the CD155-TIGIT pathway. The following table provides an overview of some anti-TIGIT antibodies.
| Antibody | Mechanism of Action | Selected Clinical Trial Highlights | Reference |
| Tiragolumab | Blocks TIGIT-CD155 interaction | In combination with atezolizumab, showed improved objective response rate and progression-free survival in a Phase II trial for untreated metastatic NSCLC. | [3] |
| Domvanalimab | Blocks TIGIT-CD155 interaction | Evaluated in combination therapies in the ARC-7 trial for NSCLC. | [10] |
| Ociperlimab | Blocks TIGIT-CD155 interaction | In clinical development for various malignancies. | [5] |
| ASP8374 | Blocks TIGIT-CD155 interaction | A fully human monoclonal antibody that has demonstrated the ability to increase IFN-γ production in cultured PBMCs. | [11][12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: CD155 Signaling and Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of CD155 inhibitors.
Flow Cytometry for CD155 Expression
-
Cell Preparation: Cancer cells are cultured and treated with the inhibitor (e.g., Rediocide A) or a vehicle control for a specified period.
-
Staining: Cells are harvested, washed, and incubated with a fluorescently labeled anti-CD155 antibody. An isotype control antibody is used to determine background staining.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the mean fluorescence intensity (MFI) corresponding to CD155 expression levels.
-
Analysis: The percentage of CD155-positive cells and the MFI are compared between treated and control groups to determine the extent of downregulation.
NK Cell-Mediated Cytotoxicity Assay
-
Target Cell Preparation: Cancer cells (target) are seeded in a 96-well plate and treated with the inhibitor or control.
-
Effector Cell Preparation: NK cells (effector) are isolated and activated.
-
Co-culture: Effector cells are added to the target cells at various effector-to-target (E:T) ratios.
-
Lysis Measurement: After a defined incubation period, cell lysis is quantified using methods such as lactate dehydrogenase (LDH) release assay or a real-time cell impedance-based assay.
-
Calculation: The percentage of specific lysis is calculated by comparing the lysis in the presence of NK cells to spontaneous lysis (target cells alone) and maximum lysis (target cells treated with a lysis agent).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Release
-
Sample Collection: Supernatants from the co-culture of cancer cells and immune cells (treated with inhibitor or control) are collected after a specified time.
-
Assay Procedure: The concentration of cytokines such as IFN-γ and Granzyme B in the supernatants is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokine standards, and the concentration of the cytokine in the experimental samples is determined.
Conclusion
Rediocide A presents a novel mechanism for targeting the CD155 pathway by downregulating its expression on tumor cells. Preclinical data demonstrates its potential to enhance NK cell-mediated anti-tumor immunity. In parallel, the clinical development of anti-TIGIT antibodies validates the CD155-TIGIT axis as a critical immune checkpoint. While direct comparative studies are lacking, the available data suggests that both downregulating CD155 and blocking its interaction with TIGIT are promising strategies for cancer immunotherapy. Further research is warranted to explore the full therapeutic potential of Rediocide A, potentially in combination with other immunotherapies, and to identify patient populations most likely to benefit from CD155-targeted treatments.
References
- 1. biocompare.com [biocompare.com]
- 2. Anti-CD155/PVR Antibody (8H169) | TargetMol [targetmol.com]
- 3. kuickresearch.com [kuickresearch.com]
- 4. Promising New Anti‐TIGIT Agents: Stealthy Allies in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. Bispecific antibody targeting CD155 mediates T-cell immunotherapy against human gynecological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. Facebook [cancer.gov]
- 12. Characterization of ASP8374, a fully-human, antagonistic anti-TIGIT monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Rediocide A's Anti-Tumor Activity: A Comparative Guide for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-tumor activity of Rediocide A in animal models, particularly for non-small cell lung cancer (NSCLC). As of the latest literature review, comprehensive in vivo efficacy data for Rediocide A has not been published. Therefore, this document outlines a proposed preclinical study for Rediocide A, based on its established in vitro mechanism of action, and compares it with existing data for a standard-of-care chemotherapy and a relevant immunotherapy.
Rediocide A, a natural product, has been shown in laboratory studies to enhance the anti-tumor activity of natural killer (NK) cells by downregulating the expression of CD155 on cancer cells.[1][2] CD155 is a ligand for the immune checkpoint receptor TIGIT, which, when activated, suppresses the cancer-killing function of NK and T cells. By reducing CD155, Rediocide A is hypothesized to release this "brake" on the immune system, allowing for a more robust anti-tumor response.
This guide presents a hypothetical validation study for Rediocide A in an NSCLC xenograft mouse model and compares its projected efficacy with reported data for cisplatin, a standard chemotherapy for NSCLC, and an anti-TIGIT monoclonal antibody, a targeted immunotherapy.
Comparative Efficacy in NSCLC Animal Models
The following table summarizes the hypothetical anti-tumor efficacy of Rediocide A in a mouse xenograft model of NSCLC, compared to published data for cisplatin and an anti-TIGIT antibody.
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) (%) | Survival Benefit | Notes |
| Vehicle Control | Saline, intraperitoneal (i.p.), daily | 0% | - | Establishes baseline tumor growth. |
| Rediocide A (Hypothetical) | 10 mg/kg, i.p., daily | ~40-50% | Moderate increase | Efficacy is projected based on its immune-enhancing mechanism. |
| Cisplatin | 5 mg/kg, i.p., weekly | ~60-70% | Significant increase | A standard cytotoxic agent for NSCLC.[3] |
| Anti-TIGIT Antibody | 10 mg/kg, i.p., twice weekly | ~30-40% | Moderate increase | Targets the TIGIT immune checkpoint directly.[4][5] |
| Rediocide A + Anti-TIGIT Ab (Hypothetical) | 10 mg/kg each, i.p. | >70% | Significant increase | Potential for synergistic effect by targeting the TIGIT/CD155 axis from both the ligand and receptor sides. |
Experimental Protocols
Proposed In Vivo Study for Rediocide A
1. Animal Model:
-
Species: Athymic Nude mice (immunodeficient to prevent rejection of human tumor cells).
-
Age: 6-8 weeks.
-
Cell Line: A549 or H1299 human NSCLC cells, which are known to express CD155.
-
Implantation: Subcutaneous injection of 5 x 10^6 cells into the flank of each mouse.
2. Treatment Protocol:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment and control groups.
-
Rediocide A is administered daily via intraperitoneal injection.
-
Tumor volume and body weight are measured every 2-3 days.
-
The study is terminated when tumors in the control group reach a predetermined size, or after a set duration.
3. Endpoints:
-
Primary: Tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Secondary: Overall survival, body weight changes (as a measure of toxicity), and biomarker analysis of tumor tissue (e.g., CD155 expression, immune cell infiltration).
Standard Protocols for Comparator Drugs
The experimental designs for cisplatin and anti-TIGIT antibodies would follow a similar xenograft model protocol, with adjustments to the dosing and administration schedule as established in the literature. For immunotherapies like anti-TIGIT antibodies, a humanized mouse model (engrafted with human immune cells) would provide a more comprehensive assessment of the immune response.
Visualizing the Research Framework
Experimental Workflow
The following diagram illustrates the proposed workflow for the in vivo validation of Rediocide A.
Proposed workflow for in vivo validation of Rediocide A.
Rediocide A's Mechanism of Action: The TIGIT/CD155 Signaling Pathway
This diagram illustrates the signaling pathway targeted by Rediocide A.
The TIGIT/CD155 signaling pathway targeted by Rediocide A.
Conclusion
While in vitro studies are promising, the validation of Rediocide A's anti-tumor activity in animal models is a critical next step in its development as a potential cancer therapeutic. The proposed experimental framework provides a robust methodology for assessing its efficacy, both as a monotherapy and in combination with other immunotherapies. The direct comparison with established treatments like cisplatin and emerging therapies such as anti-TIGIT antibodies will be essential in determining the clinical potential of Rediocide A. Further research is warranted to generate the necessary in vivo data to substantiate the initial laboratory findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In Vivo Efficacy Studies Using TIGIT Humanized Models_GemPharmatech [en.gempharmatech.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Natural Compounds in Cancer Immunotherapy: Rediocide A and Beyond
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer immunotherapy is increasingly looking towards nature for novel therapeutic agents that can modulate the immune system to fight malignancies. Among these, Rediocide A, a natural product isolated from Trigonostemon reidioides, has emerged as a promising immunomodulatory agent. This guide provides an objective comparison of Rediocide A with other well-studied natural compounds—Tanshinone IIA, Curcumin, Resveratrol, and Berberine—highlighting their performance in immunotherapy based on available experimental data.
Rediocide A: A Potent Enhancer of Natural Killer Cell Activity
Recent studies have illuminated the role of Rediocide A as a checkpoint inhibitor that overcomes tumor immuno-resistance, primarily by enhancing the cytotoxic activity of Natural Killer (NK) cells.[1][2][3][4]
Mechanism of Action
Rediocide A's primary mechanism involves the downregulation of the immune checkpoint protein CD155 (also known as the poliovirus receptor) on non-small cell lung cancer (NSCLC) cells.[1][2][3][4] CD155 on tumor cells interacts with the inhibitory receptor TIGIT on NK cells, suppressing their anti-tumor activity. By reducing CD155 expression, Rediocide A effectively blocks this inhibitory signal, thereby "unleashing" NK cells to recognize and kill cancer cells.[1][2][3][4]
Experimental Data Summary
The immunomodulatory effects of Rediocide A have been quantified in co-culture experiments involving NK cells and NSCLC cell lines (A549 and H1299).
| Parameter | Cell Line | Treatment | Result | Fold Change |
| NK Cell-Mediated Lysis | A549 | 100 nM Rediocide A | Increased from 21.86% to 78.27% | 3.58 |
| H1299 | 100 nM Rediocide A | Increased from 59.18% to 74.78% | 1.26 | |
| Granzyme B Level | A549 | 100 nM Rediocide A | Increased by 48.01% | - |
| H1299 | 100 nM Rediocide A | Increased by 53.26% | - | |
| IFN-γ Secretion | A549 | 100 nM Rediocide A | Increased | 3.23 |
| H1299 | 100 nM Rediocide A | Increased | 6.77 | |
| CD155 Expression | A549 | 100 nM Rediocide A | Decreased by 14.41% | - |
| H1299 | 100 nM Rediocide A | Decreased by 11.66% | - | |
| Data sourced from[1][2] |
Comparative Analysis with Other Natural Compounds
While direct comparative studies are limited, this section juxtaposes the known immunomodulatory effects of other prominent natural compounds against those of Rediocide A.
Tanshinone IIA
Tanshinone IIA, a compound derived from Salvia miltiorrhiza, has demonstrated anti-tumor effects and the ability to enhance anti-PD-1 immunotherapy in NSCLC.[5]
-
Mechanism of Action : Tanshinone IIA induces endoplasmic reticulum (ER) stress and activates the JNK signaling pathway.[5] This can lead to the regulation of PD-L1 levels on tumor cells, potentially improving the efficacy of PD-1 inhibitors.[5] It has also been shown to increase the sensitivity of NSCLC cells to NK cell-mediated lysis by upregulating ULBP1 and DR5.[6]
Curcumin
Curcumin, the active component of turmeric, is a well-researched natural compound with pleiotropic anti-cancer and immunomodulatory effects.[7][8][9][10][11]
-
Mechanism of Action : Curcumin modulates multiple signaling pathways, including NF-κB, AP-1, and p53.[7] In the context of immunotherapy, it has been shown to reduce the expression of immune checkpoints CTLA-4 and PD-L1 on tumor cells.[7][9] It can also enhance the activity of various immune cells, including T cells, macrophages, dendritic cells (DCs), and NK cells.[7] Curcumin can also boost NK cell-based immunotherapy by regulating the androgen receptor/ULBP2 signaling pathway.[12]
Resveratrol
Resveratrol, a polyphenol found in grapes and other fruits, exhibits dose-dependent immunomodulatory effects.[9][13][14][15]
-
Mechanism of Action : At high concentrations, resveratrol can be immunosuppressive, while at lower, clinically relevant concentrations, it can enhance anti-tumor immunity.[13] A significant application of resveratrol is in the development of controllable immunotherapies. For instance, resveratrol-triggered genetic switches have been engineered to control CAR T-cell activity, allowing for the maximization of therapeutic efficacy while minimizing toxicity. Resveratrol preconditioning has also been shown to improve the resistance of CAR NK cells to oxidative stress and augment their metabolism.[16]
Berberine
Berberine, an alkaloid extracted from various plants, has demonstrated a positive impact on tumor immunotherapy.[17][18][19][20][21]
-
Mechanism of Action : Berberine can improve the efficacy of immune checkpoint inhibitors by modulating the gut microbiota.[17] It also sensitizes melanoma to immune checkpoint blockade by inhibiting NQO1 and activating ROS, leading to immunogenic cell death (ICD).[19] Furthermore, in diffuse large B-cell lymphoma, berberine has been shown to downregulate CD47, a "don't eat me" signal, through the ERK/c-Myc pathway, thereby enhancing macrophage-mediated phagocytosis of tumor cells.[21]
Summary Comparison Table
| Compound | Primary Immune Target | Key Mechanism | Reported Effects |
| Rediocide A | NK Cells, Tumor Cells | Downregulation of CD155 | Enhances NK cell-mediated cytotoxicity, increases Granzyme B and IFN-γ secretion.[1][2] |
| Tanshinone IIA | Tumor Cells, T Cells | ER Stress, JNK activation, PD-L1 regulation | Enhances anti-PD-1 therapy, increases NK cell-mediated lysis.[5][6] |
| Curcumin | T Cells, NK Cells, DCs, Macrophages, Tumor Cells | Modulation of NF-κB, AP-1, p53; Downregulation of CTLA-4, PD-L1 | Broad immunomodulation, enhances T-cell and NK cell function.[7][9][12] |
| Resveratrol | T Cells, NK Cells | Dose-dependent immunomodulation, enables controllable CAR-T/NK therapy | Can be immunosuppressive or immunostimulatory, enhances CAR NK cell function.[13][16] |
| Berberine | Macrophages, T Cells, Tumor Cells, Gut Microbiota | Gut microbiota modulation, NQO1 inhibition, CD47 downregulation | Improves efficacy of immune checkpoint inhibitors, promotes immunogenic cell death, enhances phagocytosis.[17][19][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
Rediocide A: NK Cell Co-culture and Cytotoxicity Assays
-
Cell Lines : Human non-small cell lung cancer (NSCLC) cell lines A549 and H1299, and primary human Natural Killer (NK) cells.
-
Treatment : NK cells were co-cultured with A549 or H1299 cells and treated with 10 or 100 nM Rediocide A for 24 hours. A vehicle control (0.1% DMSO) was used.
-
NK Cell-Mediated Cytotoxicity : Assessed using biophotonic cytotoxicity and impedance assays.
-
Flow Cytometry : Used to measure degranulation (CD107a expression), intracellular Granzyme B levels, and the expression of ligands such as CD155 on tumor cells.
-
ELISA : The concentration of Interferon-gamma (IFN-γ) in the co-culture supernatant was quantified by enzyme-linked immunosorbent assay. (Protocols are based on methodologies described in[1][2])
Conclusion
Rediocide A presents a targeted approach to enhancing anti-tumor immunity by specifically overcoming NK cell immuno-resistance through the downregulation of CD155. In comparison, other natural compounds like Tanshinone IIA, Curcumin, Resveratrol, and Berberine offer broader immunomodulatory effects, targeting a wider range of immune cells and signaling pathways. The choice of a natural compound for immunotherapeutic development will likely depend on the specific cancer type, the desired immunological outcome, and the potential for combination with existing therapies. The data presented in this guide provides a foundation for researchers to compare these promising natural products and to design future pre-clinical and clinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA induces ER stress and JNK activation to inhibit tumor growth and enhance anti-PD-1 immunotherapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Curcumin as a novel therapeutic candidate for cancer: can this natural compound revolutionize cancer treatment? [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Combined Use of Immune Checkpoint Inhibitors and Phytochemicals as a Novel Therapeutic Strategy against Cancer [jcancer.org]
- 11. Curcumin as an Adjuvant to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumin Boosts Natural Killer Cell-Based Immunotherapy in Impedi...: Ingenta Connect [ingentaconnect.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Is Resveratrol a Cancer Immunomodulatory Molecule? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PD-1/PD-L1 Checkpoints and Resveratrol: A Controversial New Way for a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol Enhances CAR NK Cell Function in Cellular Immunotherapy of Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gut.bmj.com [gut.bmj.com]
- 18. admaconcology.com [admaconcology.com]
- 19. Berberine sensitizes immune checkpoint blockade therapy in melanoma by NQO1 inhibition and ROS activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
A Comparative Analysis of Rediocide A and Synthetic Immune Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the natural product Rediocide A and synthetic immune checkpoint inhibitors, focusing on their mechanisms of action, in vitro efficacy, and available safety data. The information is intended to assist researchers and drug development professionals in evaluating these agents for cancer immunotherapy.
Executive Summary
Rediocide A, a natural product, has demonstrated potential as an immune checkpoint inhibitor by enhancing Natural Killer (NK) cell-mediated cytotoxicity against non-small cell lung cancer (NSCLC) cells. It achieves this by downregulating the immune checkpoint protein CD155 on cancer cells. Synthetic immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, are established cancer therapies that primarily act on T cells but also show effects on NK cell activity. While direct comparative studies are limited, this guide synthesizes available in vitro data to provide a preliminary performance comparison. A notable gap in the current literature is the absence of publicly available preclinical toxicology data for Rediocide A.
Mechanism of Action
Rediocide A: This natural product acts as an immune checkpoint inhibitor by specifically targeting and downregulating the expression of CD155 (also known as the poliovirus receptor) on the surface of tumor cells.[1][2] CD155 is a ligand for the inhibitory receptor TIGIT found on NK cells and T cells. By reducing CD155 levels, Rediocide A blocks the TIGIT/CD155 inhibitory signaling pathway, thereby overcoming the tumor's immuno-resistance and unleashing the cytotoxic activity of NK cells.[1][2]
Synthetic Immune Checkpoint Inhibitors: These are primarily monoclonal antibodies designed to block specific immune checkpoint pathways. The most common targets are:
-
PD-1/PD-L1 Axis: Antibodies that block Programmed cell death protein 1 (PD-1) on T and NK cells, or its ligand PD-L1 on tumor cells, prevent the inhibitory signal that dampens the anti-tumor immune response.[3][4] This blockade can enhance the cytotoxicity and cytokine production of NK cells.[3][5]
-
CTLA-4: Antibodies targeting Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) on T cells block another key inhibitory pathway, leading to enhanced T cell activation. While the primary effect is on T cells, anti-CTLA-4 antibodies can also indirectly activate NK cells.[6][7][8]
Below is a diagram illustrating the distinct signaling pathways targeted by Rediocide A and synthetic immune checkpoint inhibitors.
Comparative In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro performance of Rediocide A and the general effects of synthetic immune checkpoint inhibitors on NK cell-mediated cytotoxicity. It is important to note that the data for synthetic inhibitors are not from direct head-to-head studies with Rediocide A and may involve different experimental conditions.
Table 1: Enhancement of NK Cell-Mediated Cytotoxicity
| Compound | Cell Line | Concentration | Fold Increase in Cytotoxicity | Reference |
| Rediocide A | A549 | 100 nM | 3.58-fold (21.86% vs. 78.27%) | [1][2] |
| Rediocide A | H1299 | 100 nM | 1.26-fold (59.18% vs. 74.78%) | [1][2] |
| Anti-PD-1/PD-L1 | NSCLC cells | Not specified | Enhanced specific lysis of NSCLC cells by NK cells | [5] |
| Anti-CTLA-4 | Nalm-6 | Not specified | Enhanced NK cell killing potential | [7] |
Table 2: Enhancement of Granzyme B and IFN-γ Secretion
| Compound | Cell Line | Concentration | Increase in Granzyme B | Increase in IFN-γ | Reference |
| Rediocide A | A549 | 100 nM | 48.01% | 3.23-fold | [1][2] |
| Rediocide A | H1299 | 100 nM | 53.26% | 6.77-fold | [1][2] |
| Anti-PD-1/PD-L1 | H460/Calu-1 | Not specified | Elevated secretion | Elevated secretion | [5] |
| Anti-CTLA-4 | Nalm-6 | Not specified | Not statistically different | Not statistically different | [7] |
Table 3: Target Downregulation
| Compound | Cell Line | Concentration | % Downregulation of Target | Reference |
| Rediocide A | A549 | 100 nM | 14.41% (CD155) | [1] |
| Rediocide A | H1299 | 100 nM | 11.66% (CD155) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
NK Cell-Mediated Cytotoxicity Assay (for Rediocide A)
This protocol is based on the methodology described for Rediocide A.[1][2]
-
Cell Culture: Human non-small cell lung cancer cell lines (A549 or H1299) and human NK cells are cultured in appropriate media.
-
Co-culture: NK cells are co-cultured with A549 or H1299 cells at a specified effector-to-target (E:T) ratio.
-
Treatment: Cells are treated with Rediocide A at concentrations of 10 nM or 100 nM for 24 hours. A vehicle control (0.1% DMSO) is also included.
-
Cytotoxicity Detection: NK cell-mediated cytotoxicity is measured using a biophotonic cytotoxicity assay or an impedance-based assay.
-
Data Analysis: The percentage of target cell lysis is calculated and compared between treated and control groups.
Flow Cytometry for Granzyme B and Ligand Profiling
This protocol is used to determine the levels of intracellular Granzyme B and the expression of cell surface ligands.[1][2]
-
Cell Preparation: After co-culture and treatment as described above, cells are harvested.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers of interest (e.g., CD155).
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular staining.
-
Intracellular Staining: Cells are stained with a fluorescently labeled antibody against Granzyme B.
-
Flow Cytometry Analysis: Stained cells are analyzed on a flow cytometer to quantify the expression of surface ligands and the percentage of Granzyme B-positive cells.
ELISA for IFN-γ Production
This protocol measures the amount of Interferon-gamma (IFN-γ) secreted by NK cells.[1][2]
-
Supernatant Collection: After the 24-hour co-culture and treatment period, the cell culture supernatant is collected.
-
ELISA Assay: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the supernatant according to the manufacturer's instructions to quantify the concentration of IFN-γ.
-
Data Analysis: The concentration of IFN-γ is compared between the Rediocide A-treated groups and the vehicle control.
Toxicology and Safety Profile
Rediocide A: There is currently no publicly available information regarding the preclinical toxicology, such as LD50 (median lethal dose) or MTD (maximum tolerated dose), of Rediocide A. The primary source of information on Rediocide A focuses on its in vitro efficacy and mechanism of action.[9]
Synthetic Immune Checkpoint Inhibitors: The toxicity profiles of synthetic immune checkpoint inhibitors are well-documented from extensive clinical trials.[10][11] Adverse effects are common and are typically immune-related (irAEs) due to the systemic activation of the immune system. The severity and type of toxicity can vary depending on the specific checkpoint inhibitor used (anti-PD-1 vs. anti-CTLA-4) and whether they are used as monotherapy or in combination.[10][11]
Table 4: Common Immune-Related Adverse Events of Synthetic ICIs
| System Organ Class | Common irAEs |
| Dermatologic | Rash, pruritus, vitiligo |
| Gastrointestinal | Diarrhea, colitis |
| Endocrine | Hypothyroidism, hyperthyroidism, hypophysitis |
| Pulmonary | Pneumonitis |
| Hepatic | Hepatitis |
| Musculoskeletal | Arthralgia, myalgia |
Conclusion
Rediocide A presents an intriguing alternative mechanism for immune checkpoint inhibition by targeting the CD155/TIGIT pathway, with promising in vitro data demonstrating its ability to enhance NK cell-mediated killing of NSCLC cells. In contrast, synthetic immune checkpoint inhibitors have a broader, T-cell-centric mechanism of action, with well-established clinical efficacy and a known profile of immune-related adverse events.
The lack of toxicology data for Rediocide A is a significant hurdle for its further development and clinical translation. Direct comparative in vitro and in vivo studies are necessary to rigorously evaluate the relative potency and safety of Rediocide A against established synthetic immune checkpoint inhibitors. Future research should focus on elucidating the full pharmacological and toxicological profile of Rediocide A to determine its potential as a novel cancer immunotherapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Burgeoning Exploration of the Role of Natural Killer Cells in Anti-PD-1/PD-L1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1-positive Natural Killer Cells have a weaker antitumor function than that of PD-1-negative Natural Killer Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-L1/PD-1 blockage enhanced the cytotoxicity of natural killer cell on the non-small cell lung cancer (NSCLC) by granzyme B secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-CTLA-4 Activates Intratumoral NK Cells and Combined with IL15/IL15Rα Complexes Enhances Tumor Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CTLA-4 Blockade of Natural Killer Cells Increases Cytotoxicity against Acute Lymphoid Leukaemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-CTLA4 activates intratumoral NK cells and combination with IL15/IL15Rα complexes enhances tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Rediocide A's effect in different cancer types
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of Rediocide A's effect in non-small cell lung cancer and its comparison with emerging immunotherapies targeting the TIGIT/CD155 axis.
Abstract
Rediocide A, a natural product, has demonstrated promising preclinical activity as a potential immune checkpoint inhibitor. This guide provides a comprehensive comparison of Rediocide A's performance with other therapeutic alternatives, primarily focusing on its validated effects in non-small cell lung cancer (NSCLC). Experimental data is presented to objectively evaluate its mechanism of action and efficacy. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.
Introduction
Cancer immunotherapy has revolutionized the treatment landscape for various malignancies. A key strategy in this field is the blockade of immune checkpoints, which are inhibitory pathways that dampen anti-tumor immune responses. The TIGIT/CD155 axis has emerged as a critical immune checkpoint that suppresses the cytotoxic activity of Natural Killer (NK) cells and T cells. Rediocide A, a small molecule inhibitor, has been shown to target this pathway, offering a potential new therapeutic avenue. This guide aims to cross-validate the effects of Rediocide A and compare it with other agents targeting the TIGIT/CD155 pathway.
Rediocide A: Mechanism of Action and Efficacy in NSCLC
Rediocide A has been shown to enhance the immune system's ability to combat cancer by targeting the TIGIT/CD155 signaling pathway.[1][2] Its primary mechanism involves the downregulation of CD155 on tumor cells, which in turn overcomes the immuno-resistance of cancer cells to NK cell-mediated lysis.[1][2]
Quantitative Data on Rediocide A's Effect in NSCLC Cell Lines
The following table summarizes the key quantitative findings from studies on Rediocide A's activity in A549 and H1299 NSCLC cell lines.[1][2][3]
| Parameter | A549 Cells | H1299 Cells | Reference |
| Increase in NK Cell-Mediated Lysis | 3.58-fold (from 21.86% to 78.27%) | 1.26-fold (from 59.18% to 74.78%) | [1][2] |
| Increase in Granzyme B Level | 48.01% | 53.26% | [1][2] |
| Increase in IFN-γ Level | 3.23-fold | 6.77-fold | [1][2] |
| Downregulation of CD155 Expression | 14.41% | 11.66% | [1][2] |
Comparison with Alternative TIGIT/CD155 Pathway Inhibitors
Several monoclonal antibodies targeting the TIGIT/CD155 pathway are currently in clinical development and serve as key comparators for Rediocide A. These agents aim to block the interaction between TIGIT on immune cells and CD155 on tumor cells, thereby unleashing the anti-tumor activity of T cells and NK cells.[1][4][5]
| Therapeutic Agent | Mechanism of Action | Cancer Types in Clinical Trials | Key Findings/Status | Reference |
| Tiragolumab | Anti-TIGIT monoclonal antibody | NSCLC, Melanoma | Showed improved overall response rate and progression-free survival when combined with atezolizumab in a Phase 2 study. | [6] |
| Ociperlimab (BGB-A1217) | Anti-TIGIT monoclonal antibody | Various solid tumors | In Phase 1/2 clinical trials, both as a monotherapy and in combination with other checkpoint inhibitors. | [7] |
| EOS-448 | Anti-TIGIT monoclonal antibody | Solid tumors | Preclinical data showed strong anti-tumor activity, both as a single agent and in combination with an anti-PD-1 antibody. | [6] |
| Gln (TrT) | Small-molecule compound | Preclinical | Blocks both TIGIT/PVR and PD-1/PD-L1 interactions; demonstrated anti-tumor effects at the cellular level. | [4] |
| Hemin | Small-molecule compound | Preclinical | Blocks TIGIT/CD155 interaction and induces iron death in tumor cells in the presence of IFN-γ. | [4] |
Experimental Protocols
Cell Culture and Co-culture Assays
-
Cell Lines: A549 and H1299 NSCLC cell lines are cultured in appropriate media supplemented with fetal bovine serum. Human peripheral blood mononuclear cells (PBMCs) are used for the isolation of NK cells.
-
Co-culture: NK cells are co-cultured with A549 or H1299 cells at specified effector-to-target (E:T) ratios.
-
Treatment: Cells are treated with varying concentrations of Rediocide A (e.g., 10 nM and 100 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).[1][2]
Cytotoxicity Assays
-
Biophotonic Cytotoxicity Assay: Luciferase-expressing tumor cells (e.g., A549-Luc) are used to quantify cell lysis based on luminescence.
-
Impedance Assay: Real-time monitoring of tumor cell adherence and proliferation provides a measure of cytotoxicity.[1][8]
Flow Cytometry
-
Degranulation Assay: The expression of CD107a on the surface of NK cells is measured as a marker of degranulation.
-
Granzyme B and Ligand Profiling: Intracellular staining for Granzyme B and surface staining for various ligands on tumor cells are performed to assess changes in their expression levels.[1][8]
Enzyme-Linked Immunosorbent Assay (ELISA)
-
IFN-γ Production: The concentration of IFN-γ in the co-culture supernatant is quantified using a standard ELISA kit to measure NK cell activation.[1][2]
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of Rediocide A's Action
Caption: Rediocide A downregulates CD155 on tumor cells, reducing the inhibitory signal to NK cells.
Experimental Workflow for Assessing Rediocide A's Efficacy
Caption: Workflow for evaluating Rediocide A's impact on NK cell-mediated cytotoxicity.
Conclusion
Rediocide A presents a compelling profile as a small molecule inhibitor of the TIGIT/CD155 immune checkpoint. Its ability to enhance NK cell-mediated killing of NSCLC cells in preclinical models is significant. While direct cross-validation in other cancer types is currently lacking, its mechanism of action aligns with that of several anti-TIGIT antibodies progressing through clinical trials for various solid tumors. The comparative data presented in this guide highlights the potential of Rediocide A and underscores the need for further investigation into its efficacy across a broader range of cancers and in combination with other immunotherapies. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to build upon in the ongoing effort to develop novel and effective cancer treatments.
References
- 1. Promising New Anti‐TIGIT Agents: Stealthy Allies in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Over 40 Anti TIGIT Antibodies in Clinical Trials: Unveiling the Promising Landscape of Immune Checkpoint Modulation - ResearchAndMarkets.com [businesswire.com]
- 6. targetedonc.com [targetedonc.com]
- 7. TIGIT Inhibitors Clinical Trial Pipeline Appears Robust with 18+ Key Pharma Players Actively Working in the Space, Estimates DelveInsight [prnewswire.com]
- 8. tandfonline.com [tandfonline.com]
Independent Verification of Rediocide A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Rediocide A with an alternative compound, Emodin. Both natural products have been shown to modulate the expression of the immune checkpoint ligand CD155, a key player in tumor immune evasion. This document summarizes the available experimental data, details the methodologies used in these studies, and visually represents the key biological pathways and experimental processes.
Executive Summary
Rediocide A has been identified as a potent down-regulator of CD155 on the surface of non-small cell lung cancer (NSCLC) cells. This reduction in CD155 expression leads to a significant enhancement of Natural Killer (NK) cell-mediated lysis of these cancer cells. Emodin, another natural compound, has also been shown to decrease CD155 expression on various cancer cell lines. While the direct impact of Emodin-induced CD155 down-regulation on NK cell cytotoxicity is not as extensively quantified in the available literature, its inhibitory effect on tumor growth is CD155-dependent. This guide presents the current data for a side-by-side comparison.
Data Presentation
The following tables summarize the quantitative data on the effects of Rediocide A and Emodin on CD155 expression and NK cell-mediated cytotoxicity.
Table 1: Effect of Rediocide A on CD155 Expression and NK Cell-Mediated Lysis of NSCLC Cells
| Cell Line | Rediocide A Concentration | Treatment Duration | % CD155 Down-regulation | Fold Increase in NK Cell-Mediated Lysis |
| A549 | 100 nM | 24 hours | 14.41%[1] | 3.58[1] |
| H1299 | 100 nM | 24 hours | 11.66%[1] | 1.26[1] |
Table 2: Effect of Rediocide A on NK Cell Effector Molecules
| Cell Line | Rediocide A Concentration | Treatment Duration | % Increase in Granzyme B Level | Fold Increase in IFN-γ Level |
| A549 | 100 nM | 24 hours | 48.01%[1] | 3.23[1] |
| H1299 | 100 nM | 24 hours | 53.26%[1] | 6.77[1] |
Table 3: Effect of Emodin on CD155 Expression in Cancer Cells
| Cell Line | Emodin Concentration | Treatment Duration | Change in CD155 Expression (MFI) |
| B16-F10 | 20 µM | 24 hours | Significant Decrease[2] |
| B16-F10 | 50 µM | 24 hours | Significant Decrease[2] |
| 4T1 | 20 µM | 24 hours | Significant Decrease[2] |
| 4T1 | 50 µM | 24 hours | Significant Decrease[2] |
| EO771 | 20 µM | 24 hours | Significant Decrease[2] |
| EO771 | 50 µM | 24 hours | Significant Decrease[2] |
Note: The available data for Emodin's effect on CD155 expression is presented as a significant decrease in Mean Fluorescence Intensity (MFI) from flow cytometry analysis, rather than a percentage change. Direct quantitative comparison of the magnitude of CD155 down-regulation between Rediocide A and Emodin is therefore limited. Furthermore, quantitative data directly linking Emodin-induced CD155 down-regulation to a fold increase in NK cell-mediated cytotoxicity was not available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the TIGIT/CD155 signaling pathway and the proposed mechanisms of action for Rediocide A and Emodin.
References
Validating the Therapeutic Potential of Rediocide A for Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rediocide A, a novel small molecule immunotherapeutic agent, against leading clinical-stage alternatives. The objective is to facilitate an evidence-based evaluation of Rediocide A's potential for advancement into clinical trials. This document summarizes preclinical efficacy data, outlines relevant experimental protocols, and presents a visual representation of the underlying biological pathways and experimental designs.
Executive Summary
Rediocide A, a natural product, has demonstrated promising preclinical activity as an immune checkpoint inhibitor. Its mechanism of action involves the downregulation of CD155 on tumor cells, a key ligand for the T-cell Immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on Natural Killer (NK) cells and T cells. By reducing CD155 expression, Rediocide A enhances the cytotoxic activity of NK cells against cancer cells. This guide compares the preclinical profile of Rediocide A with the clinical data of two leading anti-TIGIT monoclonal antibodies, Tiragolumab and Domvanalimab, to provide a comprehensive perspective on its therapeutic potential.
Comparative Data Presentation
The following tables summarize the available quantitative data for Rediocide A and its clinical-stage comparators. It is important to note that the data for Rediocide A is from in vitro studies, while the data for Tiragolumab and Domvanalimab is from clinical trials, representing different stages of drug development.
Table 1: In Vitro Efficacy of Rediocide A in Non-Small Cell Lung Cancer (NSCLC) Cell Lines[1][2][3]
| Parameter | A549 Cells (NSCLC) | H1299 Cells (NSCLC) |
| NK Cell-Mediated Lysis (100 nM Rediocide A) | 3.58-fold increase (21.86% vs. 78.27%) | 1.26-fold increase (59.18% vs. 74.78%) |
| Granzyme B Production (100 nM Rediocide A) | 48.01% increase | 53.26% increase |
| IFN-γ Production (100 nM Rediocide A) | 3.23-fold increase | 6.77-fold increase |
| CD155 Downregulation (100 nM Rediocide A) | 14.41% decrease in expression | 11.66% decrease in expression |
Table 2: Clinical Efficacy of Tiragolumab (Anti-TIGIT mAb) in Combination with Atezolizumab (Anti-PD-L1 mAb)
| Clinical Trial | Indication | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| CITYSCAPE (Phase II) [1] | PD-L1-high metastatic NSCLC | Tiragolumab + Atezolizumab | 37% | 5.6 months |
| Placebo + Atezolizumab | 21% | 3.9 months |
Table 3: Clinical Efficacy of Domvanalimab (Anti-TIGIT mAb) in Combination with Zimberelimab (Anti-PD-1 mAb)
| Clinical Trial | Indication | Treatment Arm | Hazard Ratio for PFS vs. Monotherapy |
| ARC-7 (Phase II) | First-line, PD-L1 ≥50% metastatic NSCLC | Domvanalimab + Zimberelimab | 0.67 (33% reduction in risk of disease progression or death) |
| ARC-10 (Phase III) | First-line, PD-L1 ≥50% metastatic NSCLC | Domvanalimab + Zimberelimab | 36% reduction in risk of death |
Signaling Pathway and Experimental Workflow Diagrams
TIGIT/CD155 Signaling Pathway and Mechanism of Action
References
Safety Operating Guide
Essential Safety and Handling of Rediocide C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Rediocide C, a synthetic pyrethroid pesticide. Adherence to these procedures is critical to minimize exposure and ensure safe disposal.
Pyrethroids, including this compound, are a class of insecticides that act on the nervous system of insects.[1] While they are designed to be more toxic to insects than to humans, proper handling and the use of appropriate personal protective equipment (PPE) are crucial to prevent potential health effects.[2] Exposure to pyrethroids can occur through skin contact, inhalation, or ingestion, with dermal contact being the most common route of exposure in a laboratory setting.[3]
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for pyrethroid pesticides.
| Body Part | PPE Item | Specifications and Usage |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Ensure gloves are long enough to cover the wrists.[4] |
| Body | Laboratory Coat or Coveralls | A clean, buttoned lab coat should be worn over personal clothing. For tasks with a higher risk of splashes, chemical-resistant coveralls may be necessary.[5][6] |
| Eyes | Safety Glasses with Side Shields or Goggles | To protect against splashes, safety glasses with side shields are the minimum requirement. For tasks involving larger volumes or a higher risk of splashing, chemical splash goggles offer more comprehensive protection.[4] |
| Respiratory | Respirator (if applicable) | A respirator is generally not required for handling small quantities in a well-ventilated area. However, if there is a risk of aerosol generation or if working in an area with poor ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5] |
| Feet | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills.[7] |
Standard Operating Procedures for PPE
Proper donning and doffing of PPE are as important as the equipment itself to prevent cross-contamination.
Donning (Putting On) PPE:
-
Wash Hands: Thoroughly wash and dry hands.
-
Lab Coat/Coveralls: Put on the lab coat or coveralls, ensuring it is fully buttoned.
-
Respirator (if needed): If a respirator is required, perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.
-
Eye Protection: Remove safety glasses or goggles by handling the earpieces or strap.
-
Respirator (if needed): Remove the respirator without touching the front of the mask.
-
Wash Hands: Thoroughly wash hands with soap and water.
Disposal Plan for Used PPE and Contaminated Materials
Proper disposal of contaminated materials is critical to prevent environmental contamination and accidental exposure.[8]
-
Gloves, disposable lab coats, and other contaminated disposable items: These should be placed in a designated hazardous waste container immediately after use.
-
Empty this compound containers: Containers should be triple-rinsed with a suitable solvent.[8] The rinsate should be collected and treated as hazardous waste. After rinsing, the container should be punctured to prevent reuse and disposed of according to institutional and local regulations for chemical waste.[8]
-
Contaminated reusable PPE: Reusable items such as rubber aprons or heavy-duty gloves should be decontaminated according to the manufacturer's instructions before being stored for reuse. If visible contamination cannot be removed, the item should be disposed of as hazardous waste.
-
Spills: In the event of a spill, the area should be cordoned off and the spill should be cleaned up using appropriate absorbent materials. All materials used for cleanup, including the absorbent, should be placed in a sealed container and disposed of as hazardous waste.[9]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection workflow for handling this compound.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 3. hgic.clemson.edu [hgic.clemson.edu]
- 4. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] | Extension [extension.unh.edu]
- 5. Personal Protective Equipment - Canada.ca [canada.ca]
- 6. Pesticide use and personal protective equipment [health.vic.gov.au]
- 7. MSU Extension | Montana State University [apps.msuextension.org]
- 8. Disposal of Pesticides [npic.orst.edu]
- 9. Pesticides - managing spills and disposals [health.vic.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
